p38 MAP Kinase-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H19FN6O |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]oxazol-5-yl]-N-piperidin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C20H19FN6O/c21-14-3-1-13(2-4-14)17-18(27-11-12-28-20(27)26-17)16-7-10-23-19(25-16)24-15-5-8-22-9-6-15/h1-4,7,10-12,15,22H,5-6,8-9H2,(H,23,24,25) |
InChI Key |
MGNQNQOSSLCUFP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of p38 MAP Kinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of p38 MAP Kinase-IN-1, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document will detail the core signaling pathway, present key quantitative data, outline experimental methodologies, and provide visual representations of the inhibitor's interaction with the p38 MAPK cascade. Additionally, this guide will discuss a novel, non-ATP-competitive p38 MAPK inhibitor to provide a broader context of inhibitor modalities.
The p38 MAPK Signaling Pathway: A Central Regulator of Cellular Stress and Inflammation
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α and IL-1), environmental stresses (e.g., UV radiation, osmotic shock), and lipopolysaccharide (LPS).[1][2][3] This pathway plays a pivotal role in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[1][2]
The canonical p38 MAPK pathway is a three-tiered kinase cascade initiated by a MAP Kinase Kinase Kinase (MAP3K), which in turn phosphorylates and activates a MAP Kinase Kinase (MAP2K). The activated MAP2K then dually phosphorylates p38 MAPK on threonine and tyrosine residues within a conserved TGY motif, leading to its activation. There are four known isoforms of p38 MAPK: α (alpha), β (beta), γ (gamma), and δ (delta). p38α is the most extensively studied isoform and is a key player in the inflammatory response.
Upon activation, p38 MAPK phosphorylates a wide range of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as activating transcription factor 2 (ATF2). The phosphorylation of these downstream targets ultimately leads to the transcriptional and translational regulation of genes involved in the inflammatory response, including the production of pro-inflammatory cytokines like TNF-α.
Quantitative Analysis of this compound Inhibition
This compound is a potent inhibitor of p38α MAPK. Its inhibitory activity has been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized in the table below. For comparison, data for a novel non-ATP-competitive p38 inhibitor is also included.
| Inhibitor | Target | Assay Type | IC50 / ED50 | Reference |
| This compound | p38α MAPK | Biochemical Kinase Assay | 68 nM | |
| LPS-induced TNFα production in human whole blood | Cellular Assay | - | ||
| LPS-induced TNFα production in mice (in vivo) | In vivo Assay | ED50 = 0.5 mg/kg | ||
| Adjuvant-induced arthritis in rats (in vivo) | In vivo Assay | ED50 < 1 mg/kg | ||
| Non-ATP-Competitive p38 Inhibitor (Compound 1) | p38 MAPK | Biochemical Kinase Assay | Low-micromolar | |
| p38-dependent T-cell proliferation | Cellular Assay | Inhibition observed | ||
| T-cell receptor or stressor-mediated TNF-α production | Cellular Assay | Reduction observed |
Mechanism of Action of this compound
This compound is a member of the 1,7-naphthyridine (B1217170) 1-oxides class of inhibitors. Structure-activity relationship (SAR) studies have revealed that the N-oxide oxygen is crucial for its inhibitory activity and contributes to its high selectivity for p38α MAPK over other related kinases. While the exact binding mode is proprietary, this class of inhibitors typically acts as ATP-competitive inhibitors, binding to the ATP-binding pocket of the p38α kinase and preventing the phosphorylation of its downstream substrates.
In contrast, the non-ATP-competitive inhibitor, referred to as Compound 1 in its discovery publication, represents a different modality of p38 inhibition. This compound does not compete with ATP for binding to the kinase. Instead, it is thought to bind to an allosteric site on the p38 enzyme, inducing a conformational change that prevents its catalytic activity. This alternative mechanism of action is significant as it may offer advantages in terms of selectivity and overcoming resistance mechanisms that can arise with ATP-competitive inhibitors.
Experimental Protocols
The characterization of this compound and other p38 inhibitors involves a range of biochemical and cellular assays. Below are detailed methodologies for key experiments.
p38α MAP Kinase Biochemical Assay (TR-FRET)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of p38α. A common format is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Recombinant human p38α MAP kinase
-
Biotinylated substrate peptide (e.g., Biotin-ATF2)
-
ATP
-
TR-FRET detection reagents: Europium-labeled anti-phospho-substrate antibody (donor) and Streptavidin-conjugated acceptor fluorophore (e.g., XL665).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the p38α enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.
-
Incubate the reaction for a specified time (e.g., 60-90 minutes) at room temperature.
-
Stop the reaction by adding the TR-FRET detection reagents diluted in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.
LPS-Induced TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This cellular assay assesses the ability of an inhibitor to block the downstream inflammatory effects of p38 MAPK activation in a physiologically relevant cell type.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from whole blood.
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound.
-
96-well cell culture plates.
-
TNF-α ELISA kit or other cytokine detection assay (e.g., HTRF).
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo).
Procedure:
-
Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI 1640 medium and determine cell concentration and viability.
-
Seed the PBMCs into a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with the diluted inhibitor or vehicle (DMSO) for 1 hour at 37°C in a CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.
-
Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's instructions.
-
In a parallel plate or in the same wells after supernatant collection, assess cell viability to ensure that the observed reduction in TNF-α is not due to cytotoxicity of the inhibitor.
-
Calculate the percent inhibition of TNF-α production for each inhibitor concentration and determine the IC50 value.
Conclusion
This compound is a potent and selective inhibitor of p38α MAPK with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its mechanism of action as an ATP-competitive inhibitor targets a key node in the inflammatory signaling cascade. The emergence of non-ATP-competitive inhibitors offers an alternative strategy for targeting p38 MAPK, potentially providing advantages in selectivity and in overcoming resistance. The experimental protocols detailed in this guide provide a robust framework for the evaluation of p38 MAPK inhibitors and for further investigation into the intricate role of the p38 MAPK pathway in health and disease. This information is critical for researchers and drug development professionals working to develop novel therapeutics for a range of inflammatory and other p38-mediated diseases.
References
p38 MAP Kinase-IN-1: A Technical Guide to Its Role and Analysis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to a wide range of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, particularly inflammatory and autoimmune disorders, making it a significant target for therapeutic intervention.[3] p38 MAP Kinase-IN-1 is an inhibitor of p38α, a key isoform in this pathway. This technical guide provides an in-depth overview of the p38 MAPK signaling cascade, the characteristics of this compound, and detailed experimental protocols for its analysis.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade.[2] It is typically initiated by environmental stresses and inflammatory cytokines.[4] This leads to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), specifically MKK3 and MKK6. These kinases then dually phosphorylate p38 MAPK on threonine and tyrosine residues within a conserved TGY motif in its activation loop, leading to its activation.
Activated p38 MAPK has numerous downstream targets, including other protein kinases such as MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors like activating transcription factor 2 (ATF-2). The phosphorylation of these substrates mediates the cellular response to the initial stimuli, which can include the regulation of cytokine production, apoptosis, and cell cycle control.
There are also alternative, non-canonical pathways for p38 activation. One such mechanism involves the direct interaction of p38α with TAB1 (TAK1-binding protein 1), which leads to autophosphorylation and activation of the kinase, independent of an upstream MAPKK.
This compound: Discovery and Synthesis
The discovery of small molecule inhibitors of p38 MAPK, such as this compound, has been a significant focus of drug discovery efforts. The general approach often involves high-throughput screening of large compound libraries to identify initial hits, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Fragment-based lead generation and structure-based drug design have also been successfully employed in the discovery of novel p38 inhibitors.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified using various biochemical assays. The following table summarizes the available data for its activity against the p38α isoform.
| Target | Assay | IC50 (nM) | Reference |
| p38α (MAPK14) | EFC displacement assay | 2300 | |
| p38α (MAPK14) | HTRF assay | 5500 |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular method for measuring kinase activity in a high-throughput format. They are based on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET).
Principle: A biotinylated substrate is phosphorylated by the kinase in the presence of ATP. The reaction is stopped, and a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 are added. If the substrate is phosphorylated, the binding of the antibody and streptavidin brings the europium donor and XL665 acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 0.5 µL of the compound solution.
-
Add 5.5 µL of p38α kinase diluted in enzymatic buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 2 µL of a biotinylated substrate (e.g., a universal tyrosine kinase substrate).
-
Initiate the reaction by adding 2 µL of ATP.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of a detection mixture containing a europium-labeled anti-phospho antibody and streptavidin-XL665 in detection buffer (which includes EDTA to stop the reaction).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot against the inhibitor concentration to determine the IC50 value.
Enzyme Fragment Complementation (EFC) Displacement Assay
This type of assay is designed to identify inhibitors that bind to a specific conformation of a kinase, often an inactive state.
Principle: A known inhibitor (a "probe") is labeled with a fragment of a reporter enzyme (e.g., β-galactosidase). This probe binds to the kinase of interest. When a test compound (like this compound) displaces the probe, the enzyme fragment is released and can complement another fragment of the reporter enzyme, leading to an active enzyme and a detectable signal.
Protocol:
-
Reagent Preparation: Prepare the p38α kinase, the enzyme-fragment-labeled probe, and the complementary enzyme fragment.
-
Assay Reaction:
-
In a suitable microplate, combine the p38α kinase and the enzyme-fragment-labeled probe.
-
Add the test compound (this compound) at various concentrations.
-
Incubate to allow for potential displacement of the probe.
-
-
Detection:
-
Add the complementary enzyme fragment and the substrate for the reporter enzyme.
-
Incubate to allow for enzyme complementation and substrate turnover.
-
Measure the signal (e.g., luminescence or color change).
-
-
Data Analysis: An increase in signal corresponds to the displacement of the probe. Plot the signal against the inhibitor concentration to determine the IC50 value.
Cellular Assay for p38 MAPK Inhibition (Western Blot)
This assay measures the ability of an inhibitor to block the phosphorylation of a downstream target of p38 in a cellular context.
Principle: Cells are stimulated to activate the p38 pathway in the presence or absence of the inhibitor. Cell lysates are then analyzed by Western blot to detect the phosphorylation status of a known p38 substrate, such as ATF-2.
Protocol:
-
Cell Culture and Treatment:
-
Plate suitable cells (e.g., HeLa or THP-1) and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the p38 pathway by treating the cells with a known activator (e.g., anisomycin (B549157) or UV radiation) for a short period (e.g., 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of a p38 substrate (e.g., anti-phospho-ATF-2).
-
Probe a separate blot with an antibody for total ATF-2 as a loading control.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Compare the signal in inhibitor-treated samples to the stimulated control to determine the extent of inhibition.
Conclusion
This compound serves as a valuable tool for researchers studying the p38 MAPK signaling pathway. Its ability to inhibit p38α allows for the elucidation of the roles of this kinase in various cellular processes and disease models. The experimental protocols outlined in this guide provide a framework for the characterization of this and other p38 inhibitors, from initial biochemical screening to validation in cellular systems. A thorough understanding of these techniques is essential for professionals in the field of drug discovery and development aiming to target the p38 MAPK pathway for therapeutic benefit.
References
The Role of p38 MAP Kinase-IN-1 in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the p38 mitogen-activated protein kinase (MAPK) signaling pathway in the context of inflammation and the role of p38 MAP Kinase-IN-1 as a potent inhibitor. This document details the core signaling cascade, quantitative data on inhibitor efficacy, detailed experimental protocols for pathway analysis, and visualizations to facilitate a deeper understanding of these complex cellular processes.
The p38 MAPK Signaling Pathway: A Core Regulator of Inflammation
The p38 MAPK pathway is a critical regulator of cellular responses to a myriad of external and internal stimuli, including inflammatory cytokines and environmental stresses.[1] Its central role in processes such as inflammation, cell proliferation, and apoptosis has rendered it a significant target for therapeutic intervention in a range of diseases, from inflammatory disorders to cancer.[1]
The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[2] Of these, p38α is the most ubiquitously expressed and is considered the key isoform involved in the inflammatory response.[3] Activation of the p38 MAPK pathway is a key driver in the production of pro-inflammatory mediators, including tumor necrosis factor-α (TNF-α) and cyclooxygenase-2 (COX-2).[4]
Activation of the p38 MAPK Cascade
The p38 MAPK pathway is a three-tiered kinase cascade, a common motif in signal transduction.[1] This cascade is initiated by various stress and inflammatory stimuli, such as lipopolysaccharide (LPS), which activates a MAP Kinase Kinase Kinase (MAP3K).[2] The MAP3K then phosphorylates and activates a MAP Kinase Kinase (MAP2K), specifically MKK3 and MKK6.[2] These kinases, in turn, dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[2][4]
Once activated, p38 MAPK phosphorylates a wide array of downstream targets, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, MEF2, and NF-κB.[2] This ultimately leads to the transcriptional and translational upregulation of pro-inflammatory genes, resulting in the synthesis and release of cytokines like TNF-α and Interleukin-1β (IL-1β).[3][4]
This compound: A Potent Inhibitor
This compound is a novel, potent, and selective small molecule inhibitor of p38 MAPK.[5] By targeting p38 MAPK, this inhibitor effectively blocks the downstream signaling cascade, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.[6]
Quantitative Data
The inhibitory potency and pharmacokinetic properties of this compound have been characterized. The data highlights its efficacy both in vitro and in vivo.
| Parameter | Value | Species/System | Reference |
| In Vitro Activity | |||
| IC₅₀ (p38 MAPK) | 68 nM | Cell-free assay | |
| In Vivo Activity | |||
| ED₅₀ (TNFα production inhibition) | 0.5 mg/kg | Male Wistar Rats | |
| Pharmacokinetics (Male Wistar Rats) | |||
| Half-life (t₁/₂) | 7.4 hours (IV, 1 mg/kg) | Rat | |
| Clearance (CL) | 2.7 mL/min/kg (IV, 1 mg/kg) | Rat | |
| Max Concentration (Cₘₐₓ) | 5.3 µM (PO, 10 mg/kg) | Rat | [5] |
Table 1: Quantitative data for this compound.
Experimental Protocols
Investigating the effects of this compound on the inflammatory response requires a combination of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro p38α Kinase Activity Assay
This assay directly measures the ability of this compound to inhibit the phosphorylation of a substrate by purified p38α kinase.
Objective: To determine the IC₅₀ value of this compound for p38α MAPK.
Materials:
-
Recombinant active p38α kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
p38 MAPK substrate (e.g., recombinant ATF2 protein)
-
This compound
-
Anti-phospho-ATF2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
384-well plates
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer. Include a DMSO-only vehicle control.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle.
-
Enzyme Addition: Add recombinant p38α kinase to each well.
-
Reaction Initiation: Add a mixture of the ATF2 substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Immunoblotting: a. Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. c. Incubate with the primary antibody against phospho-ATF2 overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescent substrate and a plate reader or imaging system.[7]
-
Data Analysis: Quantify the band intensities for phosphorylated ATF2. Calculate the percentage of inhibition relative to the vehicle control for each inhibitor concentration and plot the data to determine the IC₅₀ value.[8]
Cellular Assay: Inhibition of LPS-Induced TNF-α Production
This protocol assesses the ability of this compound to inhibit the production and release of the pro-inflammatory cytokine TNF-α in a cellular context.
Objective: To measure the effect of this compound on TNF-α secretion from LPS-stimulated macrophages or peripheral blood mononuclear cells (PBMCs).
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages) or primary human PBMCs.
-
Cell culture medium (e.g., RPMI or DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
This compound.
-
TNF-α ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to stimulate the inflammatory response. Include a non-stimulated control.
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the TNF-α concentration against the inhibitor concentration. Calculate the ED₅₀ (or IC₅₀) value, which is the concentration of the inhibitor that causes a 50% reduction in TNF-α production.[9]
Conclusion
The p38 MAPK signaling pathway is a central component of the inflammatory response, making it a prime target for therapeutic intervention. This compound has demonstrated potent and selective inhibition of this pathway, effectively reducing the production of key pro-inflammatory mediators like TNF-α. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the role of p38 MAPK inhibition in various inflammatory disease models and to evaluate the therapeutic potential of compounds like this compound.
References
- 1. p38 MAPK inhibition decreases TNF-alpha production and enhances postischemic human myocardial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Selective activation and functional significance of p38α mitogen-activated protein kinase in lipopolysaccharide-stimulated neutrophils [jci.org]
- 3. p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. p38/AP-1 Pathway in Lipopolysaccharide-Induced Inflammatory Responses Is Negatively Modulated by Electrical Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. karger.com [karger.com]
p38 MAP Kinase-IN-1: A Technical Guide to its Downstream Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a pivotal regulator of cellular responses to inflammatory cytokines and environmental stress. Its central role in inflammation, cell cycle regulation, and apoptosis has established it as a significant therapeutic target. This technical guide provides an in-depth overview of the downstream targets of the p38 MAPK pathway and the impact of its inhibition by p38 MAP Kinase-IN-1. This document details the key components of the signaling cascade, presents quantitative data on inhibitor efficacy, outlines comprehensive experimental protocols for pathway analysis, and includes detailed visualizations to elucidate these complex cellular processes.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade, a conserved signaling module in eukaryotes.[1] This cascade involves a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and the p38 MAP Kinase itself.
1.1. Activation of the p38 MAPK Cascade
A diverse array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), and cellular stressors like osmotic shock, UV radiation, and oxidative stress, initiate the p38 MAPK signaling cascade.[2] These stimuli activate upstream MAP3Ks, which in turn phosphorylate and activate the dual-specificity kinases MKK3 and MKK6.[3] These MAP2Ks then activate p38 MAPK through dual phosphorylation on threonine and tyrosine residues (Thr180/Tyr182) within its activation loop.[3] There are four isoforms of p38 MAPK: α, β, γ, and δ, with p38α being the most extensively studied isoform involved in the inflammatory response.[1]
1.2. Downstream Targets of p38 MAPK
Once activated, p38 MAPK phosphorylates a wide array of downstream substrates, including other protein kinases and transcription factors, thereby regulating a multitude of cellular processes.[1][3]
Key Downstream Protein Kinases:
-
MAPK-activated protein kinase 2/3 (MAPKAPK2/3): These kinases are primary substrates of p38 MAPK and are involved in regulating cytokine biosynthesis and cytoskeletal organization.[1]
-
Mitogen- and stress-activated protein kinase 1/2 (MSK1/2): Activated by p38 MAPK, MSK1/2 play a role in chromatin remodeling and the transcriptional regulation of immediate-early genes.[3]
-
MAPK-interacting kinase 1/2 (MNK1/2): These kinases are phosphorylated by p38 MAPK and are involved in the regulation of protein synthesis.[3]
Key Downstream Transcription Factors:
-
Activating Transcription Factor 2 (ATF2): p38 MAPK-mediated phosphorylation of ATF2 enhances its transcriptional activity, leading to the expression of genes involved in apoptosis and the stress response.[1]
-
Myocyte Enhancer Factor 2 (MEF2): Phosphorylation by p38 MAPK is crucial for the activation of MEF2, a transcription factor involved in muscle differentiation and development.[2]
-
p53: In response to cellular stress, p38 MAPK can phosphorylate and activate the tumor suppressor p53, leading to cell cycle arrest or apoptosis.[2]
-
Nuclear Factor kappa B (NF-κB): The p38 MAPK pathway can modulate the activity of NF-κB, a key regulator of the inflammatory response.[1]
This compound: A Potent Inhibitor
This compound (also referred to as Compound 4) is a potent and selective inhibitor of p38 MAPK.[4][5] Its inhibitory activity makes it a valuable tool for dissecting the roles of the p38 MAPK pathway and a potential lead compound for therapeutic development in inflammatory and autoimmune diseases.[6]
2.1. Quantitative Data on Inhibitor Potency
The following table summarizes the in vitro potency of this compound against its primary target.
| Inhibitor | Target | Assay | IC50 | Reference |
| This compound | p38 MAPK | Kinase Assay | 68 nM | [4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Investigating the effects of this compound on its downstream targets requires a combination of in vitro and cell-based assays. The following are detailed methodologies for key experiments.
3.1. In Vitro Kinase Assay
This assay directly measures the ability of p38 MAPK to phosphorylate a substrate in the presence or absence of an inhibitor.
Materials:
-
Recombinant active p38α MAPK
-
Biotinylated substrate peptide (e.g., a peptide derived from ATF2)
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³³P]ATP
-
Streptavidin-coated plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing recombinant p38α MAPK, kinase buffer, and the biotinylated substrate peptide.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
3.2. Western Blot Analysis of Downstream Target Phosphorylation
This cell-based assay is used to assess the effect of an inhibitor on the phosphorylation status of downstream targets in a cellular context.
Materials:
-
Cell line of interest (e.g., macrophages, synoviocytes)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., Lipopolysaccharide (LPS), TNF-α)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-MAPKAPK2, anti-total-MAPKAPK2, anti-phospho-ATF2, anti-total-ATF2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., LPS) for a defined period (e.g., 30 minutes) to activate the p38 MAPK pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated form of the downstream target.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the downstream target to normalize for protein loading.
-
Quantify the band intensities to determine the extent of inhibition of phosphorylation.
Visualizations
4.1. p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and its downstream targets.
4.2. Experimental Workflow for Assessing Inhibitor Activity
Caption: A typical workflow for evaluating the efficacy of a p38 MAPK inhibitor.
References
- 1. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.com [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Isoform Selectivity of p38 MAP Kinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isoform selectivity of p38 MAP Kinase-IN-1, a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the inhibitory activity of this compound against the four p38 MAPK isoforms: α, β, γ, and δ.
Introduction to p38 MAPK and Isoform Selectivity
The p38 MAP kinases are a family of serine/threonine kinases that play a critical role in cellular responses to a wide range of extracellular stimuli, including inflammatory cytokines and environmental stress. Four distinct isoforms of p38 MAPK have been identified: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). While these isoforms share a degree of sequence homology, they exhibit differences in tissue distribution, substrate specificity, and physiological function.
The development of isoform-selective p38 MAPK inhibitors is a key objective in drug discovery. High selectivity is desirable to minimize off-target effects and to target specific pathological processes driven by a particular p38 isoform. This compound has emerged as a noteworthy inhibitor, and understanding its activity profile across the different isoforms is crucial for its therapeutic application and further development.
Quantitative Analysis of this compound Isoform Selectivity
This compound has been identified as a potent inhibitor of p38 MAPK with a reported IC50 value of 68 nM.[1] However, publicly available information detailing the specific isoform of p38 MAPK inhibited at this concentration is limited. For a comprehensive understanding of its selectivity, it is imperative to determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) for each of the four p38 isoforms (α, β, γ, and δ).
The following table summarizes the known inhibitory activity of this compound. It is important to note that the specific isoform for the 68 nM IC50 value is not explicitly stated in the available literature.
| Isoform | IC50 (nM) | Reference |
| p38 MAPK (isoform not specified) | 68 | [1] |
| p38α | Data not available | |
| p38β | Data not available | |
| p38γ | Data not available | |
| p38δ | Data not available |
Table 1: Inhibitory Potency of this compound against p38 MAPK Isoforms.
Experimental Protocols for Determining Isoform Selectivity
To ascertain the isoform selectivity of this compound, a combination of biochemical and cellular assays are required. These assays are designed to quantify the inhibitory effect of the compound on the enzymatic activity of each purified p38 isoform and to assess its functional consequences in a cellular context.
Biochemical Kinase Inhibition Assay
This in vitro assay directly measures the ability of this compound to inhibit the enzymatic activity of each recombinant p38 MAPK isoform.
Objective: To determine the IC50 value of this compound against purified p38α, p38β, p38γ, and p38δ kinases.
Materials:
-
Recombinant human p38α, p38β, p38γ, and p38δ kinases
-
Kinase substrate (e.g., ATF2, myelin basic protein [MBP])
-
Adenosine triphosphate (ATP), potentially radiolabeled (γ-³²P-ATP)
-
This compound at various concentrations
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[2]
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibodies)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute in the kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant p38 MAPK isoforms and the kinase substrate to their final desired concentrations in the kinase assay buffer.
-
Kinase Reaction:
-
In a multi-well plate, add the diluted p38 MAPK isoform, the kinase substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP is converted to a luminescent signal.[2]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
Cellular Assay for Functional Inhibition
This assay evaluates the ability of this compound to inhibit p38 MAPK signaling within a cellular environment, often by measuring the production of downstream inflammatory cytokines.
Objective: To determine the functional potency (IC50) of this compound in inhibiting the production of pro-inflammatory cytokines in a relevant cell line.
Materials:
-
A suitable cell line (e.g., human monocytic THP-1 cells, primary human peripheral blood mononuclear cells)
-
Cell culture medium and supplements
-
An inflammatory stimulus (e.g., lipopolysaccharide [LPS])
-
This compound at various concentrations
-
Enzyme-linked immunosorbent assay (ELISA) kit for detecting a downstream cytokine (e.g., TNF-α or IL-6)
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere or stabilize.
-
Pre-treat the cells with a serial dilution of this compound for a specified period (e.g., 1 hour).
-
-
Stimulation:
-
Induce an inflammatory response by adding the stimulus (e.g., LPS) to the cell cultures.
-
-
Incubation and Supernatant Collection:
-
Incubate the cells for a sufficient duration to allow for cytokine production and secretion.
-
Collect the cell culture supernatant.
-
-
Cytokine Measurement:
-
Quantify the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each inhibitor concentration compared to the stimulated vehicle control.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the p38 MAPK signaling pathway and the experimental workflows for assessing inhibitor selectivity is essential for a clear understanding of the underlying biological processes and experimental design.
Figure 1: The p38 MAPK Signaling Pathway.
Figure 2: Experimental Workflow for Assessing Inhibitor Selectivity.
Conclusion
This compound is a potent inhibitor of the p38 MAPK pathway. However, a detailed understanding of its isoform selectivity is currently lacking in publicly accessible resources. The experimental protocols outlined in this guide provide a robust framework for determining the IC50 values of this inhibitor against p38α, p38β, p38γ, and p38δ. The resulting data will be invaluable for elucidating the precise mechanism of action of this compound and for guiding its future development and application in a research and therapeutic context. A comprehensive isoform selectivity profile is essential for advancing our understanding of the therapeutic potential and possible side effects of this promising inhibitor.
References
An In-Depth Technical Guide to the Binding Kinetics of p38 MAP Kinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics of p38 MAP Kinase-IN-1, a notable inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This document details the quantitative binding data, experimental methodologies, and the underlying molecular interactions that govern the inhibitor's function.
Introduction to p38 MAP Kinase and its Inhibition
The p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines.[1][2] The activation of the p38 MAPK pathway is a key component of the inflammatory response, making it a significant target for the development of therapeutic agents for inflammatory diseases.[3] this compound, also identified as Compound 4 and registered under CAS number 815595-27-8, has emerged as an inhibitor of this pathway.[4][5][6]
Quantitative Binding Kinetics and Potency
The interaction of this compound with its target, p38 MAPK, has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the potency of an inhibitor.
There are varying reports on the IC50 of this compound, which likely reflect different assay conditions, including the specific p38 isoform and the assay technology employed. One source describes it as a novel, potent, and selective inhibitor of p38 MAPK with an IC50 of 68 nM.[7] Another source reports IC50 values of 2300 nM in an Enzyme Fragment Complementation (EFC) displacement assay and 5500 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay for the p38α isoform.
Table 1: Quantitative Binding Data for this compound
| Parameter | Value | Assay Method | Target Isoform |
| IC50 | 68 nM | Not Specified | p38 MAPK |
| IC50 | 2300 nM | EFC Displacement | p38α |
| IC50 | 5500 nM | HTRF | p38α |
Note: Further investigation into the primary literature is required to reconcile the different reported IC50 values and to obtain more detailed kinetic constants such as K_i, k_on, and k_off.
Experimental Protocols for Binding Affinity Determination
The determination of the binding affinity and kinetics of this compound involves sophisticated biochemical and biophysical techniques. Below are detailed methodologies for the key experiments cited.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are a common method for studying kinase inhibition. The principle lies in the detection of the phosphorylation of a substrate by the kinase through fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.
Experimental Protocol: HTRF Assay for p38 MAPK Inhibition
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a solution of the p38α MAPK enzyme in the assay buffer.
-
Prepare a solution of a suitable substrate (e.g., a biotinylated peptide derived from a known p38 substrate like ATF2) and ATP in the assay buffer.
-
Prepare the detection reagents: a europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated fluorophore (e.g., XL665) (acceptor).
-
-
Assay Procedure:
-
In a microplate, add the p38α MAPK enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubate the plate at a controlled temperature to allow for substrate phosphorylation.
-
Stop the kinase reaction by adding a solution containing EDTA.
-
Add the HTRF detection reagents to each well.
-
Incubate the plate to allow for the binding of the detection antibodies to the phosphorylated substrate.
-
Measure the HTRF signal using a plate reader capable of time-resolved fluorescence detection, with excitation at an appropriate wavelength (e.g., 320 nm) and emission detection at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10^4.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Enzyme Fragment Complementation (EFC) Displacement Assay
The EFC assay is a powerful technique for studying protein-protein interactions and can be adapted for inhibitor binding studies. It is based on the principle that two inactive fragments of an enzyme (e.g., β-galactosidase) can reassemble to form an active enzyme when brought into close proximity.
Experimental Protocol: EFC Displacement Assay for p38 MAPK Inhibition
-
Reagent Preparation:
-
Prepare a fusion protein of p38α MAPK with a large fragment of β-galactosidase (Enzyme Acceptor, EA).
-
Prepare a tracer ligand that binds to the ATP-binding site of p38 MAPK and is conjugated to the small fragment of β-galactosidase (Enzyme Donor, ED).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a substrate solution for β-galactosidase that generates a detectable signal (e.g., chemiluminescent or fluorescent).
-
-
Assay Procedure:
-
In a microplate, add the p38α-EA fusion protein and the ED-conjugated tracer ligand to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate to allow for competitive binding between the inhibitor and the tracer for the p38 MAPK active site.
-
Add the β-galactosidase substrate to each well.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
A decrease in signal indicates displacement of the ED-tracer by the inhibitor.
-
Plot the signal intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
Signaling Pathways and Mechanism of Action
This compound exerts its effect by inhibiting the kinase activity of p38 MAPK, thereby blocking the downstream signaling cascade.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. It is typically initiated by cellular stress or inflammatory cytokines, which activate a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1. The activated MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), primarily MKK3 and MKK6. These MAPKKs, in turn, dually phosphorylate p38 MAPK on specific threonine and tyrosine residues within its activation loop, leading to its activation. Activated p38 MAPK then phosphorylates a variety of downstream substrates, including other kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF2), which ultimately leads to a cellular response.
Figure 1: The p38 MAPK signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a kinase inhibitor like this compound typically follows a structured workflow, from initial screening to detailed kinetic analysis.
Figure 2: A typical experimental workflow for the characterization of a kinase inhibitor.
Logical Relationship of Inhibition
The inhibition of p38 MAPK by this compound is a competitive process at the ATP-binding site. This interaction prevents the natural substrate, ATP, from binding, thereby halting the phosphorylation of downstream targets.
Figure 3: Logical relationship of competitive inhibition of p38 MAPK by this compound.
Conclusion
This compound is an inhibitor of the p38 MAPK pathway with reported IC50 values in the nanomolar to low micromolar range, depending on the assay format. The HTRF and EFC displacement assays are robust methods for quantifying its inhibitory activity. Further research is warranted to fully elucidate its kinetic parameters and to understand the structural basis of its interaction with p38 MAPK, which will be invaluable for the development of more potent and selective anti-inflammatory therapeutics.
References
p38 MAP Kinase-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p38 MAP Kinase-IN-1, a notable inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This document details the inhibitor's chemical structure, physicochemical properties, mechanism of action, and its role within the broader context of the p38 signaling cascade. Furthermore, it offers detailed experimental protocols for key assays relevant to the study of this inhibitor and its biological effects.
Chemical Structure and Physicochemical Properties
This compound, specifically identified as p38α MAPK-IN-1, is a potent inhibitor targeting the p38α isoform.[1][2] Its chemical and physical properties are summarized below for quick reference.
| Property | Value | Reference |
| IUPAC Name | N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N′-[4-[2-(4-morpholinyl)ethoxy]phenyl]-urea | [2] |
| Synonyms | p38α MAPK Inhibitor 1, p38α Mitogen-activated Protein Kinase-IN-1 | [2] |
| CAS Number | 443913-15-3 | [1] |
| Molecular Formula | C27H35N5O3 | |
| Molecular Weight | 477.60 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility | DMSO: 96 mg/mL (201.0 mM) Ethanol: 48 mg/mL Water: Insoluble | |
| SMILES | CC1=CC=C(C=C1)N2N=C(C=C2NC(=O)NC3=CC=C(OCCN4CCOCC4)C=C3)C(C)(C)C | |
| InChI | InChI=1S/C27H35N5O3/c1-20-5-9-22(10-6-20)32-25(19-24(30-32)27(2,3)4)29-26(33)28-21-7-11-23(12-8-21)35-18-15-31-13-16-34-17-14-31/h5-12,19H,13-18H2,1-4H3,(H2,28,29,33) |
Biological Activity and Mechanism of Action
This compound is an inhibitor of p38α MAPK. The p38 MAPK family, comprising four isoforms (p38α, p38β, p38γ, and p38δ), are key regulators of cellular responses to external stressors like inflammatory cytokines, UV radiation, and osmotic shock. These kinases play a crucial role in inflammation, apoptosis, cell cycle regulation, and cell differentiation.
The primary mechanism of action for many p38 MAPK inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. This compound has been shown to inhibit p38α with varying potency depending on the assay format.
| Assay Type | Target | IC50 / EC50 | Reference |
| EFC Displacement Assay | p38α | 2300 nM | |
| HTRF Assay | p38α | 5500 nM | |
| LPS-induced TNF-α production in THP-1 cells | Cellular Activity | 6200 nM |
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. It is initiated by a variety of extracellular stimuli that activate a MAP Kinase Kinase Kinase (MAP3K). This MAP3K then phosphorylates and activates a MAP Kinase Kinase (MAP2K), which in turn dually phosphorylates and activates the p38 MAPK on conserved threonine and tyrosine residues (Thr180/Tyr182) in its activation loop. Activated p38 MAPK then phosphorylates a wide array of downstream targets, including other kinases and transcription factors, leading to a cellular response.
There is also a non-canonical activation pathway for p38α involving the scaffold protein TAB1, which can lead to autophosphorylation of p38α independent of MAP2Ks.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize p38 MAPK inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay measures the phosphorylation of a substrate by p38 MAPK.
Materials:
-
Recombinant p38α MAPK enzyme
-
Biotinylated substrate peptide (e.g., ATF2-derived peptide)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Detection Buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA)
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
This compound (or other test compounds)
-
384-well low volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of p38α MAPK enzyme solution (prepared in Assay Buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated substrate and ATP (prepared in Assay Buffer).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of Detection Buffer containing the Europium cryptate-labeled antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm with excitation at 320-340 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot against inhibitor concentration to determine the IC50 value.
Cellular Assay for TNF-α Production in THP-1 Cells
This assay quantifies the inhibitory effect of the compound on the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound (or other test compounds)
-
96-well cell culture plates
-
Human TNF-α ELISA kit or HTRF/AlphaLISA kit
-
Plate reader
Procedure:
-
Seed THP-1 cells at a density of 5 x 10^4 to 1 x 10^5 cells/well in a 96-well plate and differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA), if required by the specific protocol.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNF-α production.
-
Incubate for 4-18 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA, HTRF, or AlphaLISA kit according to the manufacturer's instructions.
-
Plot the TNF-α concentration against the inhibitor concentration to determine the EC50 value.
Western Blot for Phospho-p38 MAPK
This method is used to detect the phosphorylation status of p38 MAPK in cells, indicating the activation level of the pathway.
Materials:
-
Cell line of interest (e.g., HeLa, NIH/3T3)
-
Cell culture medium and supplements
-
p38 MAPK activator (e.g., Anisomycin, UV radiation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Pre-treat cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate cells with a p38 activator for a predetermined time (e.g., Anisomycin for 30 minutes).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-p38 MAPK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an anti-total p38 MAPK antibody.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing a p38 MAPK inhibitor.
References
p38 MAP Kinase-IN-1: A Technical Guide to its Role in Cellular Stress Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in the cellular response to a wide array of external and internal stimuli, including inflammatory cytokines, environmental stressors, and DNA damage.[1][2] Dysregulation of the p38 MAPK pathway is implicated in a multitude of pathological conditions, ranging from chronic inflammatory diseases and autoimmune disorders to cancer and neurodegenerative diseases.[2] Consequently, this pathway has emerged as a critical target for therapeutic intervention.
This technical guide provides an in-depth overview of p38 MAP Kinase-IN-1, a potent and selective inhibitor of p38 MAPK.[3] We will explore its mechanism of action, its effects on cellular stress pathways, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of signal transduction and inflammation.
This compound: Quantitative Data
This compound is a potent inhibitor of p38 MAPK.[3] The following tables summarize the available quantitative data for this compound and a structurally related analog, p38α MAPK-IN-1.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | p38 MAPK | 68 nM | Not Specified | [3] |
| p38α MAPK-IN-1 | p38α | 2300 nM | EFC displacement assay | [4] |
| p38α MAPK-IN-1 | p38α | 5500 nM | HTRF assay | [4] |
Cellular Activity
| Compound | Effect | EC50 | Cell Line | Stimulant | Reference |
| p38α MAPK-IN-1 | Inhibition of TNF-α production | 6200 nM | THP-1 | LPS | [5] |
In Vivo Pharmacokinetics (in male Wistar rats)
| Compound | Parameter | Value | Dosing | Reference |
| This compound | t1/2 | 7.4 hours | 1 mg/kg (IV) | [3] |
| This compound | Clearance | 2.7 mL/min/kg | 1 mg/kg (IV) | [3] |
| This compound | Cmax | 5.3 µM | 10 mg/kg (PO) | [3] |
| This compound | ED50 (TNFα production inhibition) | 0.5 mg/kg | Not Specified | [3] |
Signaling Pathways
The p38 MAPK signaling cascade is a three-tiered kinase module that is activated by a variety of cellular stresses.[6] This pathway plays a crucial role in regulating inflammation, apoptosis, cell cycle, and cell differentiation.[2]
References
- 1. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
p38 MAP Kinase-IN-1: An In-depth Technical Guide for Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p38 MAP Kinase-IN-1, a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This document details the inhibitor's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its use in target validation studies.
Introduction to p38 MAP Kinase and the Role of this compound
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are critical mediators of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines, environmental stresses such as UV irradiation and osmotic shock, and growth factors.[1][2] The p38 MAPK signaling cascade plays a pivotal role in regulating fundamental cellular processes including inflammation, apoptosis, cell differentiation, and cell cycle control.[3] Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous diseases, most notably inflammatory conditions, autoimmune disorders, and cancer.
There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[2] p38α is the most extensively studied isoform and is a key player in the inflammatory response.[4] The activation of p38 MAPKs occurs via a three-tiered kinase cascade, culminating in the dual phosphorylation of a conserved Thr-Gly-Tyr (TGY) motif in the activation loop by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6. Once activated, p38 MAPKs phosphorylate a diverse range of downstream substrates, including other protein kinases and transcription factors, thereby orchestrating a specific cellular response.
This compound is a potent and selective small molecule inhibitor of p38 MAPK. Its ability to specifically block the activity of p38 MAPK makes it an invaluable chemical probe for elucidating the physiological and pathological roles of this signaling pathway. By inhibiting p38 MAPK, researchers can investigate the downstream consequences of pathway blockade, thereby validating p38 MAPK as a potential therapeutic target for various diseases.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound. It is important to distinguish this compound from the similarly named "p38-α MAPK-IN-1," which has a different chemical structure and potency.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 68 nM | Not Specified |
Table 2: In Vivo Pharmacokinetics of this compound in Male Wistar Rats
| Parameter | Value | Dosing Route | Reference |
| Half-life (t1/2) | 7.4 hours | Intravenous (1 mg/kg) | |
| Clearance (CL) | 2.7 mL/min/kg | Intravenous (1 mg/kg) | |
| Maximum Concentration (Cmax) | 5.3 µM | Oral (10 mg/kg) |
Table 3: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Reference |
| ED50 (TNFα production inhibition) | 0.5 mg/kg | Not Specified |
Note on a Similarly Named Compound: A different compound, p38-α MAPK-IN-1 (CAS 443913-15-3), has also been described. It is crucial to avoid confusing this compound with this compound.
Table 4: Quantitative Data for p38-α MAPK-IN-1 (for differentiation purposes)
| Parameter | Value | Assay Type | Reference |
| IC50 | 2300 nM | EFC displacement assay | |
| IC50 | 5500 nM | HTRF assay | |
| EC50 (TNF-α production inhibition) | 6200 nM | LPS-stimulated THP-1 cells |
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a central signaling cascade that translates extracellular signals into cellular responses. The following diagram illustrates the canonical activation pathway and its inhibition by this compound.
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.
Experimental Workflow for p38 Target Validation
A typical workflow to validate p38 MAPK as a target using this compound involves a series of in vitro and cell-based assays to confirm direct inhibition and downstream cellular effects.
Caption: A generalized experimental workflow for target validation of p38 MAPK using an inhibitor.
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for use with this compound for target validation studies.
Protocol 1: In Vitro p38 MAPK Kinase Assay (ADP-Glo™ Format)
This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant p38 MAPK.
Materials:
-
Recombinant active p38α MAPK
-
p38 substrate peptide (e.g., ATF-2)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
DMSO
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of recombinant p38α kinase diluted in Kinase Buffer to each well.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for p38α.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Target Engagement via Western Blot
This protocol assesses the ability of this compound to inhibit the phosphorylation of p38 MAPK in a cellular context, confirming target engagement.
Materials:
-
Cell line of interest (e.g., THP-1, HeLa)
-
Cell culture medium and supplements
-
This compound
-
p38 MAPK activator (e.g., Anisomycin, LPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total p38 MAPK
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with a p38 activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce p38 phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and perform SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.
-
Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Calculate the ratio of phospho-p38 to total p38 to determine the dose-dependent inhibition of p38 phosphorylation.
Protocol 3: Cytokine Release Assay (ELISA)
This protocol measures the functional effect of this compound on the production of pro-inflammatory cytokines, a key downstream consequence of p38 MAPK activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of this compound or DMSO vehicle for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α and IL-1β in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations as a function of the inhibitor concentration and determine the IC50 values for the inhibition of cytokine release.
Conclusion
This compound is a potent research tool for the target validation of the p38 MAPK pathway. The data and protocols provided in this guide offer a robust framework for researchers to investigate the intricate roles of p38 MAPK in health and disease. By employing a systematic approach of in vitro and cellular assays, scientists can effectively validate p38 MAPK as a therapeutic target and elucidate the mechanism of action of novel inhibitors.
References
Methodological & Application
Application Notes: High-Throughput Cellular Assay for Screening p38 MAP Kinase-IN-1 Inhibitors
For Research Use Only.
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors.[1] The activation of the p38 MAPK pathway, primarily through phosphorylation, is implicated in a range of cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation.[1][2] Dysregulation of this pathway is associated with numerous diseases, making it a key target for therapeutic intervention. p38 MAP Kinase-IN-1 is a potent and selective inhibitor of p38 MAPK with an IC50 of 68 nM.[3] These application notes provide a comprehensive guide for utilizing this compound to study the inhibition of p38 phosphorylation in a cell-based assay format.
Principle of the Assay
This protocol describes a cell-based Enzyme-Linked Immunosorbent Assay (ELISA) to measure the phosphorylation of p38 MAPK at Threonine 180 and Tyrosine 182. Cells are cultured in a 96-well plate and treated with this compound followed by stimulation with a known p38 MAPK activator. The cells are then fixed and permeabilized, and the levels of phosphorylated p38 MAPK and total p38 MAPK are detected using specific primary antibodies. Subsequent incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies and a chromogenic substrate allows for the colorimetric quantification of the target proteins. The ratio of phosphorylated p38 MAPK to total p38 MAPK is used to determine the inhibitory effect of this compound.
Data Presentation
The following table summarizes the inhibitory effect of this compound on p38α phosphorylation. This data is representative of a typical dose-response experiment. Researchers should generate their own data for specific cell lines and experimental conditions.
| This compound Concentration (nM) | Absorbance (450 nm) - Phospho-p38 MAPK | Absorbance (450 nm) - Total p38 MAPK | Ratio (Phospho/Total) | % Inhibition |
| 0 (Vehicle Control) | 1.20 | 1.25 | 0.96 | 0% |
| 10 | 1.05 | 1.24 | 0.85 | 11.5% |
| 50 | 0.78 | 1.26 | 0.62 | 35.4% |
| 68 (IC50) | 0.60 | 1.25 | 0.48 | 50.0% |
| 100 | 0.45 | 1.23 | 0.37 | 61.5% |
| 500 | 0.15 | 1.25 | 0.12 | 87.5% |
| 1000 | 0.08 | 1.24 | 0.06 | 93.8% |
Experimental Protocols
Cell-Based ELISA Protocol for p38 MAPK Phosphorylation
Materials:
-
Human or mouse cell line (e.g., HeLa, A549, RAW 264.7)
-
96-well tissue culture plates
-
Cell culture medium
-
This compound
-
p38 MAPK activator (e.g., Anisomycin, Lipopolysaccharide (LPS))
-
Phosphate-Buffered Saline (PBS)
-
Fixing Solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Quenching Buffer (e.g., 1% H2O2 in PBS with 0.1% Triton X-100)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Primary Antibody: Mouse anti-total p38 MAPK
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 30,000 cells/well and incubate overnight at 37°C and 5% CO2. The optimal cell number will depend on the cell line.[4]
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10 nM to 1000 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a known p38 activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce p38 phosphorylation. Include an unstimulated control.
-
Fixation: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature.
-
Quenching and Permeabilization: Wash the plate three times with Wash Buffer A (e.g., PBS with 0.1% Tween 20). Add 200 µL of Quenching Buffer and incubate for 20 minutes at room temperature.
-
Blocking: Wash the plate four times with Wash Buffer A. Add 200 µL of Blocking Solution and incubate for 1 hour at 37°C.
-
Primary Antibody Incubation: Wash the plate three times with Wash Buffer B (e.g., PBS with 0.05% Tween 20). Add 50 µL of diluted primary antibody (anti-phospho-p38 MAPK or anti-total p38 MAPK) to the corresponding wells and incubate for 2 hours at room temperature with shaking.
-
Secondary Antibody Incubation: Wash the wells four times with Wash Buffer B. Add 50 µL of the appropriate HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate four times with Wash Buffer B. Add 100 µL of TMB Substrate and incubate in the dark until a blue color develops. Add 100 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the ratio of the absorbance for phospho-p38 MAPK to total p38 MAPK for each condition to determine the extent of inhibition.
Mandatory Visualizations
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: Workflow for the p38 MAPK Cell-Based ELISA.
References
Application Notes: Analysis of p38 MAPK Signaling Inhibition by p38 MAP Kinase-IN-1 using Western Blot
For Research Use Only.
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to a variety of external stimuli, including inflammatory cytokines and environmental stress.[1][2] This cascade involves a series of protein kinases that ultimately lead to the phosphorylation and activation of p38 MAPK.[2][3] Activated, phosphorylated p38 (p-p38) in turn regulates the activity of numerous downstream transcription factors and protein kinases, influencing processes such as inflammation, apoptosis, cell cycle regulation, and cell differentiation.[4][5] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including chronic inflammatory conditions and cancer.[5]
p38 MAP Kinase-IN-1 is a potent and selective inhibitor of p38 MAPK with an IC50 value of 68 nM.[6] Its ability to suppress the p38 MAPK pathway makes it a valuable tool for researchers studying the physiological and pathological roles of this signaling cascade. Western blotting is a widely used and effective technique to investigate the efficacy of inhibitors like this compound by quantifying the levels of phosphorylated p38 MAPK. A reduction in the ratio of phosphorylated p-p38 to total p38 protein upon treatment with the inhibitor provides a clear indication of target engagement and pathway inhibition.
These application notes provide a detailed protocol for utilizing western blotting to analyze the inhibitory effects of this compound on the phosphorylation of p38 MAPK in a cellular context.
Signaling Pathway
The p38 MAPK signaling pathway is a multi-tiered cascade. External stimuli activate a MAP Kinase Kinase Kinase (MAP3K), which then phosphorylates and activates a MAP Kinase Kinase (MAP2K), specifically MKK3 and MKK6 in the p38 pathway. These MAP2Ks then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[3][7] Activated p38 can then phosphorylate a variety of downstream targets. This compound exerts its effect by inhibiting the kinase activity of p38, thereby preventing the phosphorylation of its downstream substrates.
Caption: p38 MAPK Signaling Pathway and Inhibition.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a western blot to detect p-p38 and total p38.
Materials and Reagents
-
Cells (e.g., HeLa, THP-1, or other relevant cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
p38 MAPK activator (e.g., Anisomycin, LPS, or TNF-α)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibody against phospho-p38 MAPK (Thr180/Tyr182)
-
Primary antibody against total p38 MAPK
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a known p38 activator for the recommended time (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce p38 phosphorylation. Include an unstimulated, vehicle-treated control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[9]
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in 5% BSA in TBST as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
Quantify the band intensities using densitometry software. Calculate the ratio of p-p38 to total p38 for each sample.
-
Data Presentation
The following table summarizes representative quantitative data from a western blot experiment designed to assess the inhibitory effect of this compound on p38 MAPK phosphorylation. This data is for illustrative purposes, and researchers should generate their own data for their specific experimental conditions.
| This compound Conc. (nM) | p-p38/Total p38 Ratio (Normalized Intensity) | % Inhibition of p38 Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 10 | 0.88 | 12% |
| 50 | 0.55 | 45% |
| 100 | 0.30 | 70% |
| 500 | 0.12 | 88% |
| 1000 | 0.07 | 93% |
Experimental Workflow
Caption: Western Blot Workflow for p-p38 Analysis.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. Functions of p38 MAP Kinases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for p38 MAP Kinase-IN-1 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] The p38 MAPK signaling cascade is a key regulator of cytokine production and is implicated in a range of diseases, making it a significant target for therapeutic intervention.[3][4] p38 MAP Kinase-IN-1 is a potent and selective inhibitor of p38 MAPK.[3] These application notes provide a detailed protocol for conducting an in vitro kinase assay to characterize the inhibitory activity of this compound against p38α MAPK, the primary isoform involved in the inflammatory response.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. External stimuli activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MAPKKs), specifically MKK3 and MKK6. These MAPKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation. Activated p38 MAPK subsequently phosphorylates a variety of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as activating transcription factor 2 (ATF-2), culminating in a cellular response. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of p38 MAPK and preventing the phosphorylation of its downstream targets.
Figure 1: Simplified p38 MAPK signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound and other reference inhibitors against p38α MAPK is summarized below. It is important to note that there are conflicting reports regarding the IC50 value of this compound. One source reports an IC50 of 68 nM for a compound referred to as "p38 MAPK-IN-1 (Compound 4)". Another source reports IC50 values of 2300 nM (EFC displacement assay) and 5500 nM (HTRF assay) for a compound designated "p38-α MAPK-IN-1". Researchers should be aware of this discrepancy and may need to determine the IC50 empirically for their specific assay conditions.
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound | p38 MAPK | 68 | Not Specified |
| p38-α MAPK-IN-1 | p38α | 2300 / 5500 | EFC displacement / HTRF |
| SB203580 (Reference) | p38α/β | 300 - 500 | Cell-based |
| SB202190 (Reference) | p38α/β | 50 / 100 | Cell-free |
Experimental Protocols
This section provides a detailed protocol for a non-radioactive, in vitro kinase assay to determine the inhibitory activity of this compound against p38α MAPK using a luminescence-based ADP detection method.
Experimental Workflow
Figure 2: General experimental workflow for the in vitro p38α kinase inhibition assay.
Materials and Reagents
-
Recombinant human p38α MAPK (active)
-
Recombinant human ATF-2 (substrate)
-
This compound
-
SB203580 (positive control inhibitor)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection kit)
-
96-well or 384-well white microplates
-
Plate reader capable of luminescence detection
-
DMSO (for compound dilution)
Protocol
-
Reagent Preparation:
-
Thaw all enzymes on ice.
-
Prepare the Kinase Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. A typical starting concentration for serial dilutions is 100 µM.
-
Prepare a stock solution of the positive control inhibitor (e.g., SB203580) in DMSO.
-
Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in Kinase Assay Buffer. The optimal enzyme concentration should be empirically determined to ensure the reaction is in the linear range.
-
-
Assay Plate Setup:
-
Prepare serial dilutions of this compound and the positive control inhibitor in Kinase Assay Buffer. A typical concentration range for testing is 1 nM to 100 µM. Include a vehicle control (DMSO) with no inhibitor.
-
Add 5 µL of the serially diluted test compounds, positive control, or vehicle to the wells of a 96-well plate.
-
Add 10 µL of the diluted p38α MAPK to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a master mix containing the ATF-2 substrate and ATP in Kinase Assay Buffer. The final concentration of ATP should be close to the Km value for p38α if known, or a standard concentration such as 100 µM can be used. The final concentration of ATF-2 is typically around 1 µg per reaction.
-
Add 10 µL of the ATF-2/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Detect Kinase Activity (using ADP-Glo™ Kinase Assay as an example):
-
Following the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and produces a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This document provides a comprehensive guide for setting up and performing an in vitro kinase assay to evaluate the inhibitory potential of this compound. The provided protocols and background information are intended to assist researchers in the fields of cell biology, pharmacology, and drug discovery in their investigation of the p38 MAPK signaling pathway and its inhibitors. Careful optimization of assay conditions is recommended to ensure robust and reproducible results.
References
Application Notes and Protocols: p38 MAP Kinase-IN-1 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility, formulation, and administration of p38 MAP Kinase-IN-1 for in vivo research applications. The protocols and data presented are intended to serve as a guide for the effective use of this inhibitor in animal studies.
Introduction
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and stress stimuli.[1][] The p38 MAPK signaling cascade is implicated in a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, making it a significant target for therapeutic intervention.[][3][4] Effective in vivo studies are crucial for evaluating the therapeutic potential of p38 MAPK inhibitors. A critical aspect of such studies is the appropriate formulation of the inhibitor to ensure adequate solubility, bioavailability, and consistent exposure in animal models.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₁₅F₂N₂O |
| Molecular Weight | 349.35 g/mol |
| CAS Number | 1006378-90-0 |
Solubility Data for In Vivo Formulation
The solubility of this compound is a critical factor in preparing formulations for in vivo administration. The compound is poorly soluble in water, necessitating the use of co-solvents and vehicle systems to achieve appropriate concentrations for dosing. The following table summarizes recommended solvent systems and the achievable solubility.
| Vehicle Composition | Solubility | Remarks |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL (2.38 mM) | A clear solution is obtained. This is a common vehicle for intravenous or intraperitoneal administration. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.83 mg/mL (2.38 mM) | A clear solution is formed. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is used as a solubilizing agent. |
| 10% DMSO, 90% Corn Oil | ≥ 0.83 mg/mL (2.38 mM) | A clear solution is achieved. This formulation is suitable for oral or subcutaneous administration. |
| DMSO | 33.33 mg/mL (95.41 mM) | Requires sonication and warming to 60°C. Use freshly opened DMSO as it is hygroscopic. Not recommended for direct in vivo use at high concentrations due to toxicity. |
Experimental Protocols
It is highly recommended to prepare fresh solutions for each experiment and use them on the same day.
Protocol 1: Formulation with PEG300 and Tween-80
This protocol is suitable for intravenous (IV) or intraperitoneal (IP) administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare Stock Solution: First, prepare a clear stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of the inhibitor in 1 mL of DMSO. Gentle warming and sonication can aid dissolution.
-
Add Co-solvents Sequentially: To a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube, vortex to mix thoroughly.
-
Add Tween-80 to the mixture, vortex until a clear solution is formed.
-
Finally, add saline to the desired final volume and vortex thoroughly.
Example for a 1 mg/mL final concentration: To prepare 1 mL of a 1 mg/mL solution:
-
Take 0.1 mL of a 10 mg/mL stock solution in DMSO.
-
Add 0.4 mL of PEG300.
-
Add 0.05 mL of Tween-80.
-
Add 0.45 mL of saline.
Protocol 2: Formulation with SBE-β-CD
This protocol is an alternative for IV or IP administration, particularly for compounds that are challenging to solubilize.
Materials:
-
This compound powder
-
DMSO, sterile
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Add SBE-β-CD Solution: To a sterile tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline to the desired final volume and vortex until the solution is clear.
Protocol 3: Formulation with Corn Oil
This protocol is suitable for oral (PO) or subcutaneous (SC) administration.
Materials:
-
This compound powder
-
DMSO, sterile
-
Corn oil, sterile
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Add Corn Oil: To a sterile tube, add the required volume of the DMSO stock solution.
-
Add the corn oil to the desired final volume and vortex thoroughly to ensure a uniform suspension or solution.
Pharmacokinetics
Pharmacokinetic studies in male Wistar rats have shown that this compound exhibits good bioavailability. After a single intravenous dose of 1 mg/kg, the half-life (t½) was 7.4 hours. Following a single oral dose of 10 mg/kg, the maximum plasma concentration (Cmax) was 5.3 μM. The inhibitor has been shown to dose-dependently inhibit TNFα production with an ED₅₀ of 0.5 mg/kg.
Visualizations
p38 MAPK Signaling Pathway
References
Application Notes and Protocols for p38 MAP Kinase-IN-1 in the Inhibition of TNF-alpha Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. The synthesis and release of TNF-α are tightly regulated by intracellular signaling cascades, with the p38 Mitogen-Activated Protein Kinase (MAPK) pathway playing a pivotal role.[1][2] Stress stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, activate the p38 MAPK pathway, leading to the transcriptional and translational upregulation of TNF-α.[1][3]
p38 MAP Kinase-IN-1 is a potent and selective inhibitor of p38 MAPK, offering a valuable tool for investigating the role of the p38 MAPK pathway in inflammatory processes and for the potential development of anti-inflammatory therapeutics. These application notes provide detailed protocols for utilizing this compound to inhibit TNF-α release in both in vitro and in vivo settings.
Mechanism of Action
The p38 MAPK signaling cascade is a three-tiered kinase pathway. External stimuli, such as LPS, activate MAP Kinase Kinase Kinases (MAP3Ks), which in turn phosphorylate and activate MAP Kinase Kinases (MAP2Ks), primarily MKK3 and MKK6.[1] These dual-specificity kinases then phosphorylate and activate p38 MAPK on threonine and tyrosine residues within a conserved TGY motif. Activated p38 MAPK subsequently phosphorylates a variety of downstream targets, including transcription factors and other kinases, which ultimately leads to increased expression and release of TNF-α. This compound exerts its inhibitory effect by binding to p38 MAPK and preventing its phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to TNF-α production.
Quantitative Data
The inhibitory activity of this compound has been characterized in various assays. The following tables summarize the key quantitative data for two commonly referenced compounds designated as this compound.
Table 1: In Vitro Inhibitory Activity of this compound (Compound A)
| Parameter | Value | Assay Conditions | Reference |
| IC50 (p38 MAPK) | 68 nM | Biochemical kinase assay |
Compound A refers to the inhibitor with CAS Number 815595-27-8.
Table 2: In Vivo Efficacy of this compound (Compound A)
| Parameter | Value | Animal Model | Reference |
| ED50 (TNF-α inhibition) | 0.5 mg/kg | Male Wistar rats |
Compound A refers to the inhibitor with CAS Number 815595-27-8.
Table 3: Inhibitory Activity of p38α MAPK-IN-1 (Compound B)
| Parameter | Value | Assay Conditions | Reference |
| IC50 (p38α MAPK) | 5,500 nM | Homogeneous Time-Resolved Fluorescence (HTRF) assay | |
| EC50 (TNF-α inhibition) | 6,200 nM | LPS-induced TNF-α production in THP-1 cells |
Compound B refers to the inhibitor with CAS Number 443913-15-3.
Signaling Pathway Diagram
Caption: p38 MAPK signaling pathway leading to TNF-α production and its inhibition by this compound.
Experimental Protocols
In Vitro Inhibition of LPS-Induced TNF-α Release in Macrophages
This protocol describes a method to determine the in vitro efficacy of this compound in inhibiting TNF-α release from cultured macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
TNF-α ELISA kit (species-specific)
-
96-well cell culture plates
-
Reagent for assessing cell viability (e.g., MTT or PrestoBlue™)
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in complete culture medium to prepare working concentrations (e.g., 2X the final desired concentrations).
-
Inhibitor Pre-treatment: Remove the culture medium from the wells and add 50 µL of the prepared working solutions of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration) and a no-treatment control. Incubate for 1 hour at 37°C.
-
LPS Stimulation: Prepare a 2X working solution of LPS in complete culture medium (e.g., 200 ng/mL for a final concentration of 100 ng/mL). Add 50 µL of the LPS solution to each well, except for the unstimulated control wells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer and store at -80°C until analysis.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a species-specific TNF-α ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay: After collecting the supernatant, assess cell viability in the remaining cells using an appropriate assay to ensure that the observed inhibition of TNF-α is not due to cytotoxicity of the compound.
Experimental Workflow Diagram
Caption: Workflow for the in vitro inhibition of LPS-induced TNF-α release.
Data Analysis and Interpretation
The results from the TNF-α ELISA should be analyzed to determine the dose-dependent effect of this compound. The percentage of inhibition can be calculated for each concentration relative to the LPS-stimulated vehicle control. An IC50 value, the concentration of the inhibitor that causes 50% inhibition of TNF-α release, can be determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve. It is crucial to correlate these findings with the cell viability data to confirm that the observed effects are specific to the inhibition of the p38 MAPK pathway and not a result of compound-induced cell death.
Troubleshooting
-
High background TNF-α levels in unstimulated cells: This may be due to contamination of reagents with endotoxin (B1171834) or over-confluence of cells. Use endotoxin-free reagents and ensure optimal cell seeding density.
-
Low TNF-α induction with LPS: The cells may be unresponsive to LPS, or the LPS may be inactive. Check the cell line's responsiveness and use a fresh, properly stored batch of LPS.
-
Inconsistent results: Ensure accurate pipetting, proper mixing of reagents, and consistent incubation times.
By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate the role of the p38 MAPK pathway in TNF-α production and explore its therapeutic potential in inflammatory conditions.
References
Application Notes: Visualizing Target Engagement of p38 MAP Kinase-IN-1 using Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to a wide array of external stimuli, including inflammatory cytokines, environmental stressors, and osmotic shock.[1][2] The canonical p38 MAPK pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK) activates a MAP kinase kinase (MAPKK, e.g., MKK3/MKK6), which in turn dually phosphorylates p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182).[3][4] This phosphorylation event activates p38, enabling it to phosphorylate downstream targets and regulate processes like inflammation, cell differentiation, apoptosis, and cell cycle progression.[5]
Given its central role in inflammatory responses, the p38 MAPK pathway is a significant target for therapeutic intervention in various diseases. p38 MAP Kinase-IN-1 is a small molecule inhibitor designed to block the activity of p38 MAPK. Immunofluorescence (IF) is a powerful cell-based imaging technique used to visualize the subcellular localization and abundance of specific proteins. By using antibodies specific to the phosphorylated, active form of p38 (p-p38), IF provides a direct method to assess the efficacy and mechanism of action of inhibitors like this compound within the cellular context.
This document provides a detailed protocol for using immunofluorescence to quantify the inhibitory effect of this compound on p38 MAPK activation in cultured cells.
p38 MAPK Signaling Pathway and Inhibition
The following diagram illustrates the core components of the p38 MAPK signaling cascade and highlights the point of intervention for this compound. Cellular stressors or inflammatory cytokines activate upstream kinases, leading to the phosphorylation and activation of p38. The inhibitor prevents p38 from phosphorylating its downstream substrates, thereby blocking the signaling cascade.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Principle of the Assay
This assay quantifies the inhibition of p38 MAPK activation by measuring the fluorescence intensity of its phosphorylated form (p-p38) at Thr180/Tyr182.
-
Activation : Cells are stimulated with an agent known to activate the p38 pathway, such as Lipopolysaccharide (LPS), Anisomycin, or TNF-α. This leads to a significant increase in the level of p-p38, which can be visualized by immunofluorescence, often showing translocation from the cytoplasm to the nucleus.
-
Inhibition : In the presence of an effective inhibitor like this compound, the stimulation-induced phosphorylation of p38 is blocked.
-
Detection : A primary antibody specific to p-p38 (Thr180/Tyr182) is used, followed by a fluorophore-conjugated secondary antibody. The cell nuclei are counterstained (e.g., with DAPI) to aid in cell identification and segmentation.
-
Quantification : The fluorescence intensity of the p-p38 signal within the cells is measured using an automated imaging system or confocal microscope and image analysis software. A significant decrease in fluorescence intensity in inhibitor-treated cells compared to stimulated-only cells indicates successful target engagement and inhibition.
Experimental Workflow
The diagram below outlines the key steps of the immunofluorescence protocol for assessing p38 MAPK inhibition.
Caption: Workflow for immunofluorescence analysis of p38 MAPK inhibition.
Detailed Experimental Protocol
This protocol is optimized for cells grown in a 96-well imaging plate. Adjust volumes as needed for other formats.
A. Materials and Reagents
-
Cell Line: A suitable cell line known to have a robust p38 MAPK response (e.g., HeLa, RAW 264.7 macrophages).
-
Culture Medium: Appropriate complete growth medium for the chosen cell line.
-
p38 MAPK Activator: Anisomycin (e.g., 10 µM) or Lipopolysaccharide (LPS, e.g., 250 ng/mL).
-
Inhibitor: this compound.
-
Vehicle: Dimethyl sulfoxide (B87167) (DMSO).
-
Primary Antibody: Rabbit Anti-Phospho-p38 MAPK (Thr180/Tyr182) antibody.
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488 or 594).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Phosphate Buffered Saline (PBS): 1X, pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, methanol-free.
-
Permeabilization Buffer: 0.3% Triton™ X-100 in PBS.
-
Blocking Buffer: 1X PBS / 5% Normal Goat Serum / 0.3% Triton™ X-100.
-
Antibody Dilution Buffer: 1X PBS / 1% BSA / 0.3% Triton™ X-100.
-
Plate: 96-well, black-walled, clear-bottom imaging plates.
B. Protocol Steps
-
Cell Seeding:
-
Seed cells into a 96-well imaging plate at a density that will result in 60-80% confluency at the time of the experiment.
-
Incubate for 24-48 hours in a 37°C, 5% CO₂ incubator.
-
-
Cell Treatment:
-
Prepare dilutions of this compound in culture medium. Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium and add the medium containing the inhibitor or vehicle.
-
Incubate for 1-2 hours (pre-treatment).
-
Prepare the p38 activator in culture medium at 2X the final concentration.
-
Add an equal volume of the 2X activator solution to the appropriate wells. For unstimulated controls, add medium only.
-
Incubate for the optimal activation time (e.g., 30 minutes for Anisomycin).
-
-
Fixation and Permeabilization:
-
Carefully aspirate the medium from the wells.
-
Gently add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with 150 µL of 1X PBS for 5 minutes each.
-
Aspirate the PBS and add 100 µL of Permeabilization Buffer. Incubate for 10-15 minutes at room temperature.
-
Aspirate and wash three times with 1X PBS.
-
-
Immunostaining:
-
Aspirate the final PBS wash and add 100 µL of Blocking Buffer to each well. Incubate for 60 minutes at room temperature.
-
During the blocking step, dilute the anti-p-p38 primary antibody in Antibody Dilution Buffer according to the manufacturer's recommendation.
-
Aspirate the Blocking Buffer and add 50 µL of the diluted primary antibody solution to each well.
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, aspirate the primary antibody solution and wash three times with 150 µL of 1X PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody and the nuclear stain (e.g., DAPI at 1 µg/mL) in Antibody Dilution Buffer. Protect from light.
-
Aspirate the PBS wash and add 50 µL of the secondary antibody/DAPI solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Aspirate the secondary antibody solution and wash three times with 150 µL of 1X PBS for 5 minutes each, protected from light.
-
-
Imaging and Analysis:
-
After the final wash, add 100 µL of 1X PBS to each well. The plate is now ready for imaging.
-
Acquire images using a high-content imaging system, confocal microscope, or fluorescence microscope. Capture at least two channels: one for the nuclear stain (DAPI/Hoechst) and one for the p-p38 signal (e.g., FITC/TRITC).
-
Use image analysis software to quantify the results. A typical workflow is:
-
Identify nuclei using the DAPI channel.
-
Define the cytoplasm or whole-cell area based on the nuclear mask.
-
Measure the mean fluorescence intensity of the p-p38 signal in the nucleus or the whole cell for each condition.
-
-
Data Presentation
Quantitative data should be summarized to compare the different treatment conditions. The results can be presented as the mean fluorescence intensity (MFI) or normalized to the control.
Table 1: Representative Quantitative Analysis of p-p38 MAPK Fluorescence Intensity
| Treatment Group | Concentration | Mean Fluorescence Intensity (Arbitrary Units) | % Inhibition of Stimulated Response |
| Untreated Control | - | 150.5 ± 15.2 | N/A |
| Vehicle (DMSO) + Activator | 10 µM Anisomycin | 855.3 ± 55.8 | 0% |
| This compound | 1 µM + Activator | 460.1 ± 30.1 | 56.1% |
| This compound | 5 µM + Activator | 215.7 ± 20.9 | 90.8% |
| This compound | 10 µM + Activator | 165.2 ± 18.5 | 97.9% |
Data are presented as mean ± standard deviation and are for representative purposes only.
Interpretation of Results:
-
A low baseline p-p38 signal is expected in untreated cells.
-
A strong increase in p-p38 fluorescence intensity upon treatment with the activator (e.g., Anisomycin) confirms pathway activation.
-
A dose-dependent decrease in the activator-induced p-p38 signal in the presence of this compound demonstrates the inhibitor's potency and target engagement within the cell.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for p38 MAP Kinase-IN-1 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
p38 MAP Kinase-IN-1 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and stress. Accurate preparation of a stable, concentrated stock solution is critical for obtaining reliable and reproducible results in downstream applications, including in vitro kinase assays and cell-based studies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties and Solubility
Proper handling and storage of this compound are essential to maintain its integrity and activity. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 477.60 g/mol | [1] |
| Appearance | Solid powder | [2][3] |
| Purity | ≥98% | [3] |
| Solubility in DMSO | 96 mg/mL (201.0 mM) | [1] |
| Solubility in Ethanol | 48 mg/mL | [1] |
| Solubility in Water | Insoluble | [1] |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber, or light-protecting microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
-
Equilibrate the Compound: Before opening, allow the vial of solid this compound to warm to room temperature for at least 20 minutes. This prevents the condensation of moisture, which can affect the compound's stability and solubility.[4]
-
Weigh the Compound: Using a calibrated precision balance, accurately weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 4.78 mg of the compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 477.60 g/mol = 0.004776 g = 4.78 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For a 10 mM solution using 4.78 mg of the compound, add 1 mL of DMSO.
-
Ensure Complete Solubilization: Tightly cap the vial and vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[1][5]
-
Storage Conditions: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][6] When stored as a powder at -20°C, the compound is stable for up to 3 years.[1][2]
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be further diluted in the appropriate cell culture medium to the final desired concentration.
-
Serial Dilution: It is recommended to perform serial dilutions of the high-concentration stock solution in DMSO before the final dilution into an aqueous buffer or cell culture medium. This helps to prevent precipitation of the compound.
-
Final Dilution: Slowly add the diluted DMSO solution to the cell culture medium while gently mixing. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[2]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.[2]
Visualizations
p38 MAPK Signaling Pathway
References
Application Notes and Protocols: p38 MAP Kinase-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to a wide range of extracellular stress stimuli.[1][2][3] These stimuli include inflammatory cytokines (e.g., TNF-α, IL-1β), ultraviolet irradiation, heat shock, and osmotic shock.[1][2] The p38 MAPK signaling pathway is integral to regulating critical cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control. Persistent or dysregulated p38 MAPK activity is implicated in the pathology of numerous diseases, including inflammatory disorders, cancer, and neurodegenerative diseases, making it a significant target for therapeutic intervention.
There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). p38α is the most extensively studied isoform and is ubiquitously expressed. Activation of p38 kinases occurs through a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK) activates a MAP Kinase Kinase (MAPKK), which in turn dually phosphorylates and activates the p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182 in p38α). MKK3 and MKK6 are the primary upstream kinases responsible for activating p38. Once activated, p38 phosphorylates a variety of downstream targets, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF2, MEF2, and p53.
This document provides detailed application notes and protocols for the use of p38 MAP Kinase inhibitors, exemplified by compounds referred to as "p38 MAP Kinase-IN-1," in high-throughput screening (HTS) campaigns designed to identify and characterize novel modulators of this critical signaling pathway.
This compound: Inhibitor Profile
Several research inhibitors are designated with names similar to "this compound." It is crucial for researchers to note the specific compound and its reported potency, as these can vary. These inhibitors serve as valuable tool compounds in HTS for assay validation, as positive controls, and as benchmarks for newly identified hits.
| Compound Name | Target | Assay Type | IC50 Value | Source |
| p38-α MAPK-IN-1 | p38α (MAPK14) | EFC Displacement Assay | 2300 nM | MedchemExpress, Selleck Chemicals |
| p38-α MAPK-IN-1 | p38α (MAPK14) | HTRF Assay | 5500 nM | MedchemExpress, Selleck Chemicals |
| p38 MAPK-IN-1 (Compound 4) | p38 MAPK | Not Specified | 68 nM | MedchemExpress |
High-Throughput Screening Strategies for p38 MAPK Inhibitors
HTS is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify molecules that modulate a specific biological target. For p38 MAPK, both biochemical and cell-based HTS assays are widely employed.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of purified p38 kinase. They are highly reproducible and suitable for screening large numbers of compounds. A common approach is to quantify the product of the kinase reaction, adenosine (B11128) diphosphate (B83284) (ADP).
Example Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a bioluminescence-based method that measures ADP production. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used by luciferase to generate a light signal that is proportional to the initial kinase activity.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by measuring the inhibition of p38 MAPK activity within a living cell. These assays can monitor the phosphorylation state of p38 itself or a downstream substrate.
Example Assays:
-
Cell-Based ELISA: This format uses antibodies to detect the phosphorylated form of p38 (p-p38 Thr180/Tyr182) in cell lysates within a microplate format. It is a convenient, lysate-free, and sensitive method for monitoring p38 activation.
-
High-Content Screening (HCS): HCS combines automated fluorescence microscopy with quantitative image analysis to measure p38 activation at the single-cell level. This powerful technique allows for the simultaneous measurement of multiple parameters, such as the nuclear translocation of activated p38, cell viability, and multiplexing with other pathway markers.
-
FRET-Based Reporter Assays: Förster Resonance Energy Transfer (FRET)-based biosensors can be engineered to report on kinase activity in living cells, providing dynamic measurements of p38 inhibition.
Diagrams and Visualizations
p38 MAPK Signaling Pathway
Caption: The canonical p38 MAPK signaling cascade.
High-Throughput Screening (HTS) Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocols
Protocol 1: Biochemical HTS Assay for p38α Inhibitors (ADP-Glo™ Format)
This protocol is adapted for a 384-well plate format and is based on the principle of detecting ADP produced by the kinase reaction.
Materials:
-
p38α Kinase (active, purified)
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
This compound (or other control inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
DMSO
-
ADP-Glo™ Kinase Assay Reagent (Promega)
-
384-well low-volume assay plates (white)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) to the wells of the 384-well plate. Include DMSO-only wells for negative (100% activity) and positive (0% activity) controls.
-
Enzyme Addition: Prepare a 2X working solution of p38α kinase in Kinase Assay Buffer. Add 2.5 µL of this solution to each well.
-
Reaction Initiation: Prepare a 2X working solution of the substrate (e.g., MBP) and ATP in Kinase Assay Buffer. The final concentrations should be at or near their respective Km values. Add 2.5 µL of the Substrate/ATP mix to each well to start the reaction. The final volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubation: Incubate at room temperature for 30-60 minutes to stabilize the signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader. The light output is directly proportional to the ADP concentration and, therefore, the kinase activity.
Protocol 2: Cell-Based ELISA for p38 Phosphorylation
This protocol describes a method to quantify the phosphorylation of endogenous p38 at Tyr182 in cultured cells treated with inhibitors.
Materials:
-
HeLa, HEK293, or other suitable cells
-
96-well cell culture plates (clear bottom)
-
Cell culture medium
-
p38 activator (e.g., Anisomycin, UV radiation, or Sorbitol)
-
This compound or test compounds
-
Phosphate-Buffered Saline (PBS)
-
Fixing Solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Quenching Buffer (e.g., PBS with 1% H₂O₂)
-
Blocking Buffer (e.g., PBS with 3% BSA)
-
Primary Antibodies:
-
Rabbit anti-phospho-p38 (Tyr182) antibody
-
Rabbit anti-total-p38 antibody (for normalization)
-
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24 hours.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound or test compounds for 1-2 hours.
-
Stimulation: Add a p38 activator (e.g., Anisomycin) to the wells for a predetermined optimal time (e.g., 30-60 minutes) to induce p38 phosphorylation. Include unstimulated controls.
-
Fixation: Aspirate the medium and immediately fix the cells by adding 100 µL of Fixing Solution for 20 minutes at room temperature.
-
Washing: Aspirate the fixing solution and wash the wells three times with PBS.
-
Permeabilization & Quenching: Add 100 µL of Quenching Buffer (containing a permeabilizing agent like Triton X-100 if needed) for 20 minutes.
-
Blocking: Wash three times with PBS. Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Aspirate the blocking buffer. Add 50 µL of diluted primary antibody (anti-phospho-p38 or anti-total-p38) to the appropriate wells. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1.5 hours at room temperature.
-
Detection: Wash five times with PBS. Add 100 µL of TMB Substrate to each well and incubate in the dark until sufficient color develops (5-30 minutes).
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm. The signal for phospho-p38 is typically normalized to the signal for total p38 to account for variations in cell number.
Data Analysis and Interpretation
For HTS campaigns, raw data must be normalized to control for plate-to-plate and well-to-well variability. The activity of each compound is typically expressed as a percentage of the uninhibited control (DMSO).
Key Metrics:
-
Z'-factor: This metric is used to assess the quality and robustness of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
IC₅₀ (Half-maximal inhibitory concentration): For active compounds ("hits"), a dose-response curve is generated by plotting the percent inhibition against a range of compound concentrations. The IC₅₀ value, the concentration at which 50% of the kinase activity is inhibited, is then calculated.
By employing these robust HTS protocols and utilizing tool compounds like this compound, researchers can effectively screen for and identify novel and potent inhibitors of the p38 MAPK pathway for further therapeutic development.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative chemical array screening for p38γ/δ MAPK inhibitors using a single gatekeeper residue difference between p38α/β and p38γ/δ - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing p38 MAP Kinase-IN-1 Concentration for Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of p38 MAP Kinase-IN-1 for successful and reproducible kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK pathway is a crucial signaling cascade that responds to stress stimuli such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock, and is involved in cellular processes like differentiation, apoptosis, and autophagy.[2] this compound works by binding to the ATP-binding pocket of the p38 MAPK enzyme, which prevents the phosphorylation of its downstream targets and thereby blocks the signaling pathway.[3]
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound has been reported to be 68 nM.[1] It is important to note that another inhibitor with a similar name, p38-α MAPK-IN-1, has different reported IC50 values of 2300 nM and 5500 nM in various assays.[4] Always verify the specific inhibitor you are using. IC50 values can also vary depending on the specific assay conditions, such as ATP and substrate concentrations.
Q3: What is a good starting concentration for this compound in a kinase assay?
The optimal starting concentration depends on the type of assay you are performing.
-
For in vitro (biochemical) kinase assays: A good starting point is to test a wide concentration range around the reported IC50 value. A typical approach is to perform a 10-point dose-response curve, starting at a high concentration (e.g., 10 µM) and performing serial dilutions down to the picomolar range.
-
For cell-based assays: Higher concentrations are generally required to achieve effective inhibition due to factors like cell permeability and stability. A starting point could be a concentration range from 1 µM to 10 µM.[5] For determining the cellular IC50, a broader range, for instance from 100 µM down to 10 nM, can be used.
Q4: How should I prepare and store my this compound stock solution?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[6] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -20°C or -80°C for long-term stability.[1] When preparing working solutions, ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition observed | Inhibitor concentration is too low: The concentration of this compound may be insufficient to inhibit the enzyme effectively in your specific assay setup. | Perform a dose-response experiment with a wider and higher range of inhibitor concentrations. |
| Inactive inhibitor: The inhibitor may have degraded due to improper storage or handling. | Use a fresh aliquot of the inhibitor. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles. | |
| High ATP concentration in the assay: this compound is an ATP-competitive inhibitor, and a high concentration of ATP can outcompete the inhibitor for binding to the kinase. | If possible, perform the assay at an ATP concentration close to the Km value for the p38 enzyme. | |
| Inactive enzyme: The p38 kinase enzyme may not be active. | Test the enzyme activity with a known activator (e.g., anisomycin (B549157) in cell-based assays) or a positive control substrate phosphorylation in the absence of the inhibitor.[5] | |
| Higher than expected IC50 value | Assay conditions differ from reported values: Factors such as enzyme concentration, substrate concentration, and incubation time can influence the apparent IC50. | Standardize your assay conditions and compare them to the literature. Optimize enzyme and substrate concentrations for a robust assay window. |
| Cell permeability issues (in cell-based assays): The inhibitor may not be efficiently entering the cells. | Increase the incubation time with the inhibitor. Ensure the final DMSO concentration is optimal for cell permeability without causing toxicity. | |
| High background signal | Non-specific binding: The inhibitor or detection reagents may be binding non-specifically to components of the assay. | Include appropriate controls, such as wells with no enzyme or no substrate, to determine the source of the background. Optimize blocking and washing steps in ELISA or Western blot-based assays. |
| Inconsistent results | Pipetting errors or variability: Inaccurate dilutions or dispensing of reagents can lead to inconsistent data. | Use calibrated pipettes and ensure proper mixing of all solutions. Prepare a master mix for common reagents to minimize well-to-well variability. |
| Cell health and density (in cell-based assays): Variations in cell number and viability can affect the outcome. | Ensure consistent cell seeding density and monitor cell health throughout the experiment. |
Experimental Protocols
Protocol 1: In Vitro p38α Kinase Assay (Radiometric)
This protocol provides a method for directly measuring the phosphorylation of a substrate by p38α kinase in the presence of this compound.
-
Prepare the Kinase Reaction Mixture: In a microfuge tube, prepare a reaction mixture containing kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), the substrate (e.g., 1 µg ATF2), and the desired concentration of this compound or DMSO as a vehicle control.[7]
-
Add the Kinase: Add recombinant active p38α kinase to the reaction mixture.
-
Pre-incubation: Pre-incubate the mixture for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.[7]
-
Initiate the Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (final ATP concentration is typically in the low µM range).[7]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).[7]
-
Terminate the Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.[7]
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate. Quantify the band intensities to determine the extent of inhibition.
Protocol 2: Cell-Based Assay to Determine IC50 of this compound
This protocol describes how to determine the potency of this compound in a cellular context by measuring the inhibition of p38 phosphorylation.
-
Cell Seeding: Plate your cells of interest (e.g., HeLa or A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in cell culture medium to create a range of working concentrations (e.g., from 200 µM to 20 nM, which will be further diluted in the wells).[6]
-
Inhibitor Treatment: Pre-incubate the cells with the various concentrations of this compound for 1 hour.[5] Include wells with a vehicle control (medium with the same final concentration of DMSO).[6]
-
Stimulation: Stimulate the p38 MAPK pathway by adding a known activator, such as anisomycin (e.g., 10 µM), for 30 minutes.[5]
-
Cell Lysis: Wash the cells with PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Analysis (Western Blot):
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) and a primary antibody for total p38 MAPK as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Normalize the phospho-p38 signal to the total p38 signal. Plot the normalized values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Visualizations
Caption: p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting decision tree for a lack of inhibition in a kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. assaygenie.com [assaygenie.com]
- 3. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
troubleshooting p38 MAP Kinase-IN-1 insolubility in media
Welcome to the technical support center for p38 MAP Kinase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations of ≥10 mg/ml or approximately 201.0 mM.[3][4] For optimal results, use fresh, anhydrous grade DMSO, as moisture can reduce solubility.[2][4]
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue when diluting hydrophobic compounds into aqueous solutions.[2] The key is to ensure the final concentration of DMSO in the media is low (ideally below 0.5%) to avoid cytotoxicity and that the inhibitor concentration does not exceed its solubility limit in the final medium.[5][6] Refer to the troubleshooting guide below for a step-by-step approach to resolving this.
Q3: Can I heat or sonicate the inhibitor to improve its solubility?
A3: Yes, gentle warming and sonication can be used to aid dissolution.[5] If the compound does not fully dissolve with vortexing, sonicating in a water bath for 10-15 minutes can be effective.[5] Gentle warming in a 37°C water bath for 5-10 minutes can also help.[5] However, avoid excessive heat as it may degrade the compound.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[5] It is always good practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥10 mg/mL (~201.0 mM) | [3][4] |
| Ethanol | ≥10 mg/mL | [3] |
| Acetonitrile | Sparingly soluble (1-10 mg/mL) | [3] |
Troubleshooting Guide: Insolubility in Media
This guide provides a systematic approach to resolving solubility issues with this compound when diluting it into cell culture media.
Experimental Protocol: Preparing a Working Solution
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM). Vortex and, if necessary, use gentle warming (37°C) or sonication to ensure the compound is fully dissolved.[5]
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution of the high-concentration stock solution in DMSO to get closer to your final desired concentration.
-
Final Dilution into Media: Add the DMSO stock solution (or the intermediate dilution) dropwise to your pre-warmed cell culture medium while gently vortexing or swirling. This rapid mixing helps to prevent localized high concentrations of the inhibitor that can lead to precipitation.[2]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.[5]
-
Visual Inspection: Visually inspect the final working solution to ensure it is clear and free of any precipitates before adding it to your cells.[5] A solution with precipitates will lead to inaccurate concentration calculations and unreliable experimental results.
Troubleshooting Workflow
If you encounter precipitation after following the protocol, use the following workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for this compound insolubility.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that are activated by a variety of cellular stresses and inflammatory cytokines.[7][8] The activation of p38 MAPKs is mediated by a three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and the p38 MAPK itself.[9] Once activated, p38 MAPKs phosphorylate various downstream substrates, including transcription factors and other kinases, to regulate cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[10]
Caption: Simplified p38 MAPK signaling pathway and the action of its inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
p38 MAP Kinase-IN-1 off-target effects mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing p38 MAP Kinase inhibitors, with a specific focus on understanding and mitigating potential off-target effects.
Important Clarification on "p38 MAP Kinase-IN-1"
Initial research indicates that the name "this compound" may refer to at least two distinct chemical compounds. To ensure clarity in your experiments, it is crucial to identify your specific inhibitor by its Chemical Abstracts Service (CAS) number.
| Compound Name | CAS Number | Reported On-Target Potency (IC50) |
| p38 MAPK-IN-1 (Compound 4) | 815595-27-8 | 68 nM |
| p38-α MAPK-IN-1 | 443913-15-3 | 2300 nM (EFC displacement assay), 5500 nM (HTRF assay)[1][2] |
Due to the limited availability of comprehensive public data on the specific off-target profiles for these exact compounds, this guide will use the well-characterized p38 inhibitor SB203580 as a representative example for discussing common off-target effects and mitigation strategies. Researchers using either of the "this compound" compounds should perform their own selectivity analysis to fully characterize their specific off-target profile.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with p38 MAPK inhibitors?
A1: Off-target effects are unintended interactions of an inhibitor with proteins other than its designated target.[3] With kinase inhibitors, this often occurs due to the conserved ATP-binding pocket across the kinome. These unintended interactions are a significant concern as they can lead to:
-
Misinterpretation of experimental results: An observed biological effect might be incorrectly attributed to p38 MAPK inhibition when it is actually caused by the modulation of another kinase or signaling pathway.
-
Cellular toxicity: Inhibition of kinases essential for cell survival can lead to cytotoxicity, confounding experimental outcomes.[4]
-
Activation of compensatory signaling pathways: Blocking one pathway can sometimes lead to the upregulation of parallel pathways, which can mask the on-target effect or produce unexpected phenotypes.
Many p38 MAPK inhibitors have failed in clinical trials due to off-target effects, leading to toxicities such as liver damage and central nervous system (CNS) side effects.[4]
Q2: My experiment is showing high levels of cell death, even at concentrations where I expect to see specific p38 inhibition. Is this an off-target effect?
A2: It could be. High cytotoxicity can result from several factors:
-
Potent off-target inhibition: The inhibitor may be affecting other kinases that are critical for cell survival.
-
On-target toxicity: In some cell types, the p38 MAPK pathway itself is involved in survival signaling, and its inhibition is genuinely cytotoxic.
-
Compound solubility issues: The inhibitor may be precipitating out of solution in your cell culture media, leading to non-specific effects.
-
Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.
To investigate this, you should perform a dose-response curve and compare the cytotoxic concentration to the concentration required for p38 inhibition. See the troubleshooting guide below for experimental steps to differentiate these possibilities.
Q3: I am not observing the expected phenotype after treating my cells with this compound. What are the possible reasons?
A3: There are several potential explanations if you do not see the expected effect:
-
Pathway Activation: The p38 MAPK pathway may not be activated by the stimulus in your specific experimental system. It is essential to confirm that p38 is phosphorylated (activated) in response to your stimulus before testing the inhibitor.
-
Inhibitor Concentration/Incubation Time: The concentration of the inhibitor may be too low, or the incubation time may be too short to achieve effective inhibition. A dose-response and time-course experiment is recommended.
-
Downstream Target Regulation: The specific downstream target you are measuring might be regulated by multiple signaling pathways, not just p38 MAPK.
-
Inhibitor Stability: The inhibitor may have degraded due to improper storage or instability in your experimental medium.
Q4: How can I determine the specific off-targets of my p38 inhibitor in my experimental system?
A4: Identifying specific off-targets is crucial for data interpretation. The gold-standard method is kinome profiling . This involves screening your inhibitor against a large panel of recombinant kinases (often hundreds) to determine its binding affinity or inhibitory activity against each. This service is commercially available from several vendors. An alternative, cell-based approach is chemical proteomics (e.g., "Kinobeads"), which identifies inhibitor targets in their native cellular context by affinity chromatography-mass spectrometry.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotype Observed
You observe a cellular phenotype that is not consistent with the known functions of p38 MAPK. This is a strong indicator of a potential off-target effect.
Caption: Workflow for determining if an unexpected phenotype is an on- or off-target effect.
Protocol 1: Western Blot for On-Target and Compensatory Pathway Activation
Objective: To confirm inhibition of the p38 MAPK pathway and to probe for the activation of compensatory pathways like JNK and ERK, which can be off-targets or a cellular response to p38 inhibition.
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with your p38 inhibitor (e.g., at 0.1, 1, and 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Add a known p38 MAPK activator (e.g., Anisomycin, LPS, UV radiation) for the appropriate duration (e.g., 15-30 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies against:
-
Phospho-p38 MAPK (Thr180/Tyr182) (On-target engagement)
-
Total p38 MAPK (Loading control)
-
Phospho-MK2 (Thr334) (Downstream on-target effect)
-
Phospho-JNK (Thr183/Tyr185) (Potential off-target/crosstalk)
-
Total JNK (Loading control)
-
Phospho-ERK1/2 (Thr202/Tyr204) (Potential off-target/crosstalk)
-
Total ERK1/2 (Loading control)
-
GAPDH or β-actin (Loading control)
-
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities. Normalize the phosphorylated protein levels to their respective total protein levels. A decrease in p-p38 and p-MK2 confirms on-target activity, while an increase in p-JNK or p-ERK may indicate off-target effects or pathway crosstalk.
Issue 2: Confirming Target Engagement in a Cellular Context
Biochemical IC50 values do not always translate to cellular potency due to factors like cell permeability and intracellular ATP concentrations. It is essential to confirm that the inhibitor is binding to p38 MAPK in your cells.
CETSA is a powerful method to verify target engagement in intact cells. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (your inhibitor).
Objective: To generate a melt curve for p38 MAPK and determine if it shifts to a higher temperature in the presence of the inhibitor, indicating direct binding.
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Harvest and resuspend cells. Treat one aliquot with a saturating concentration of your inhibitor (e.g., 10-20 µM) and another with vehicle (DMSO) for 1 hour at 37°C.
-
Heating Step: Aliquot the treated cell suspensions into separate PCR tubes for each temperature point (e.g., a gradient from 45°C to 65°C in 2°C increments).
-
Thermal Challenge: Heat the tubes in a thermocycler for 3 minutes at their designated temperatures, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by adding lysis buffer and performing three freeze-thaw cycles (liquid nitrogen followed by thawing at room temperature).
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble p38 MAPK using Western Blot.
-
Data Analysis: Quantify the p38 MAPK band intensity for each temperature point. Normalize the data, setting the intensity at the lowest temperature to 100%. Plot the percentage of soluble p38 MAPK against the temperature for both vehicle- and inhibitor-treated samples. A rightward shift in the curve for the inhibitor-treated sample indicates target stabilization and confirms engagement.
Quantitative Data: Selectivity Profile of a Representative p38 Inhibitor
As specific kinome-wide data for "this compound" is not publicly available, the selectivity of the widely-studied inhibitor SB203580 is presented below as a representative example. This illustrates the importance of understanding an inhibitor's activity against other kinases. A highly selective inhibitor will have a large fold-difference between its on-target and off-target IC50 values.
| Target Kinase | Kinase Family | IC50 / Kd (nM) | Fold Selectivity vs p38α |
| p38α (MAPK14) | MAPK | 50 | 1x |
| p38β (MAPK11) | MAPK | 500 | 10x |
| GAK | NAK | >3000 | >60x |
| CK1 | CK1 | >3000 | >60x |
| RIPK2 | TKL | >10000 | >200x |
| JNK2 | MAPK | >10000 | >200x |
Note: IC50 and Kd values are highly dependent on assay conditions and are for comparative purposes. Data compiled from multiple sources indicates that while SB203580 is selective for p38α/β, it can inhibit other kinases at higher concentrations.
Signaling Pathways and Logic Diagrams
p38 MAPK Signaling Pathway
Caption: Simplified overview of the p38 MAPK signaling cascade and point of inhibition.
Logic of a Rescue Experiment to Confirm an Off-Target Effect
Caption: Logical workflow for a rescue experiment to validate a suspected off-target.
References
preventing p38 MAP Kinase-IN-1 degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of p38 MAP Kinase-IN-1 during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage, the powdered form of the inhibitor should be stored at -20°C, where it can remain stable for up to two years.[1] Once dissolved, typically in dimethyl sulfoxide (B87167) (DMSO), the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, a common cause of degradation. These aliquots are best stored at -80°C for up to a year, or at -20°C for a shorter duration of up to one month.[2][3][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2] It is important to use fresh DMSO, as it can absorb moisture, which may reduce the solubility of the inhibitor.[2] The solubility in DMSO is reported to be as high as 10 mM.[1]
Q3: Can I store the this compound stock solution at 4°C?
A3: It is not recommended to store the DMSO stock solution of this compound at 4°C for any extended period. Short-term storage at this temperature may be acceptable for a few hours during an experiment, but for any longer duration, it is critical to store it at -20°C or -80°C to prevent degradation.
Q4: How many times can I freeze and thaw my stock solution of this compound?
A4: To prevent degradation, it is strongly recommended to avoid repeated freeze-thaw cycles.[2][3][4] The best practice is to aliquot the stock solution into single-use volumes immediately after preparation. This ensures that you only thaw the amount you need for a specific experiment.
Q5: Is this compound sensitive to light?
Troubleshooting Guide: Preventing Degradation
This guide addresses specific issues that may arise during experiments due to the potential degradation of this compound.
Problem 1: Inconsistent or weaker than expected inhibitory effects in my experiments.
-
Possible Cause: Degradation of the this compound stock solution.
-
Solution:
-
Ensure that your stock solution has been stored correctly at -80°C in single-use aliquots.
-
If you have been using a stock solution that has undergone multiple freeze-thaw cycles or has been stored at -20°C for over a month, prepare a fresh stock solution from the powdered compound.
-
Always use a fresh aliquot for each experiment.
-
-
-
Possible Cause: Degradation of the inhibitor in the working solution.
-
Solution:
-
Prepare the working dilution of this compound in your cell culture medium or experimental buffer immediately before use. Do not store working dilutions for extended periods.
-
Be mindful of the pH of your experimental buffer. While specific data is unavailable for this inhibitor, extreme pH values can promote the hydrolysis of small molecules. It is best to maintain a physiological pH range (typically 7.2-7.4) in your experiments.
-
-
Problem 2: Precipitation of the inhibitor in my cell culture medium.
-
Possible Cause: The solubility limit of this compound has been exceeded in the aqueous medium.
-
Solution:
-
Ensure that the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced toxicity and to maintain the solubility of the inhibitor.
-
When preparing your working solution, add the DMSO stock of the inhibitor to a small volume of medium first, mix gently, and then add this to the final volume. This can help to prevent localized high concentrations that may lead to precipitation.
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage (Powder) | -20°C for up to 2 years | [1] |
| Storage (DMSO Stock) | -80°C for up to 1 year; -20°C for up to 1 month | [2][3][4] |
| Recommended Solvent | DMSO | [1][2] |
| Solubility in DMSO | 10 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Gently mix the stock solution by flicking the tube.
-
In a sterile tube, perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration for your experiment.
-
Ensure the final DMSO concentration in the culture medium is below 0.5%.
-
Add the working solution to your cells immediately after preparation.
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: p38 MAP Kinase-IN-1
Welcome to the technical support center for p38 MAP Kinase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase alpha (p38α/MAPK14).[1] It belongs to the pyrazole-urea class of inhibitors.[2][3] Its mechanism of action involves binding to and stabilizing an inactive conformation of the p38α kinase, which prevents its activation and subsequent downstream signaling.[1] This is distinct from typical ATP-competitive inhibitors.
Q2: What are the known IC50 and EC50 values for this compound?
A2: The inhibitory concentrations for this compound have been determined in various assays. A summary of these values is provided in the table below. It is important to note that these values can vary depending on the specific assay conditions, such as ATP concentration in kinase assays.
| Assay Type | Target/Effect | Cell Line | IC50 / EC50 |
| HTRF Assay | p38α | - | 5500 nM[1] |
| EFC Displacement Assay | p38α | - | 2300 nM |
| TNF-α Production | Inhibition of LPS-induced TNF-α | THP-1 cells | 6200 nM |
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, this compound powder should be stored at -20°C for up to three years. Stock solutions are typically prepared in DMSO. For example, a 10 mM stock solution can be prepared. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes and store them at -80°C for up to one year or at -20°C for up to one month. When preparing working solutions, be aware that moisture-absorbing DMSO can reduce the solubility of the compound, so using fresh, high-quality DMSO is recommended.
Q4: I am observing high cell toxicity or unexpected phenotypes in my cell-based assays. What could be the cause?
A4: High cell toxicity or unexpected phenotypes can arise from several factors. One common reason is off-target effects, where the inhibitor affects other kinases or cellular proteins besides p38α. While a detailed selectivity profile for this compound is not widely published, many kinase inhibitors can have off-target activities at higher concentrations. It is also possible that the concentration of the inhibitor is too high for your specific cell line. We recommend performing a dose-response experiment to determine the optimal, non-toxic concentration range. Additionally, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q5: My results with this compound are inconsistent between experiments. What are the common causes of variability?
A5: Inconsistent results can stem from several sources, broadly categorized as compound-related, assay-related, or general experimental errors. For compound-related issues, ensure your stock solution is not degraded by improper storage and that the compound is fully dissolved. For assay-related problems, particularly in kinase assays, variability in enzyme activity, substrate concentration, and ATP concentration can significantly impact IC50 values. In cell-based assays, inconsistencies can arise from variations in cell passage number, cell density, and stimulation conditions. Maintaining consistent experimental procedures and using appropriate controls are crucial for reproducibility.
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of p38 Phosphorylation in Western Blot
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Inhibitor Concentration or Incubation Time | Perform a dose-response (e.g., 0.1 to 10 µM) and a time-course (e.g., 1, 4, 12, 24 hours) experiment to determine the optimal concentration and incubation time for your cell line and stimulus. | Identification of an effective inhibitor concentration and incubation duration that consistently reduces p38 phosphorylation. |
| Low Basal p38 Activation | Ensure that your stimulus (e.g., anisomycin (B549157), LPS, UV radiation) is effectively activating the p38 pathway. Include a positive control (stimulated, no inhibitor) and a negative control (unstimulated) in your experiment. | A strong phospho-p38 signal in the positive control lane, confirming that the pathway is active and can be inhibited. |
| Inhibitor Degradation | Prepare a fresh stock solution of this compound from powder. Avoid using old stock solutions or those that have undergone multiple freeze-thaw cycles. | Restoration of inhibitory activity if the previous stock solution was degraded. |
| Cell Line Insensitivity | Some cell lines may have compensatory signaling pathways that bypass the effects of p38 inhibition. Analyze the activation of parallel pathways like ERK or JNK via Western blot to check for upregulation upon p38 inhibition. | Increased phosphorylation of ERK or JNK may indicate the activation of bypass mechanisms, explaining the lack of the expected phenotype. |
Issue 2: High Variability in In Vitro Kinase Assay Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Enzyme Activity | Use a consistent lot of recombinant p38α kinase and ensure it is properly stored and handled to maintain its activity. Perform a control reaction without inhibitor in each experiment to normalize the data. | Reduced variability in the baseline kinase activity, leading to more consistent IC50 values. |
| Variable ATP Concentration | Since this compound is not a direct ATP competitor, the effect of ATP concentration might be less pronounced. However, maintaining a consistent ATP concentration across all wells and experiments is crucial for reproducibility. Prepare a master mix for your kinase reaction. | Consistent IC50 values across replicate experiments. |
| Compound Precipitation | Visually inspect the assay plate wells for any signs of compound precipitation. Due to its limited aqueous solubility, this compound may precipitate at higher concentrations in aqueous assay buffers. Determine the solubility limit in your assay buffer. | Clear solutions in all assay wells, ensuring the inhibitor is available to interact with the kinase. |
| Pipetting Inaccuracies | Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions like DMSO stock. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variability. | Lower standard deviations between replicate wells. |
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol details the steps to assess the inhibition of p38 MAPK activation in a cellular context.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa or THP-1) in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO vehicle control for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with a known p38 activator (e.g., 10 µg/mL anisomycin for 30 minutes or 1 µg/mL LPS for 1 hour) to induce p38 phosphorylation. Include an unstimulated control group.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
-
Protocol 2: In Vitro p38α Kinase Assay (Luminescent - ADP-Glo™)
This assay measures the activity of recombinant p38α kinase by quantifying the amount of ADP produced.
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant active p38α kinase, the substrate (e.g., ATF2), and ATP in the kinase buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO vehicle.
-
Add 2 µL of the p38α enzyme solution.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
-
Visualizations
Caption: The canonical p38 MAPK signaling cascade and the point of inhibition by this compound.
Caption: A standard experimental workflow for analyzing p38 MAPK phosphorylation by Western blot.
Caption: A logical diagram outlining the primary sources of inconsistent experimental results.
References
p38 MAP Kinase-IN-1 cytotoxicity in primary cells
Welcome to the technical support center for p38 MAP Kinase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments involving this inhibitor, with a specific focus on its application in primary cells.
Disclaimer: "this compound" is a general descriptor for a p38 MAPK inhibitor. The following guidance is based on the well-documented characteristics and challenges associated with potent p38 MAPK inhibitors as a class. Researchers should always consult the specific product datasheet for their particular inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for p38 MAPK inhibitors?
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that responds to stress stimuli such as cytokines, UV radiation, heat shock, and osmotic shock.[1][2] This pathway is involved in regulating cell differentiation, apoptosis, and autophagy.[1] p38 MAPK inhibitors, including this compound, typically function by binding to the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of its downstream targets and thereby blocking the signaling cascade.[3]
Q2: Why am I observing high cytotoxicity in my primary cell experiments?
High cytotoxicity in primary cells when using a p38 MAPK inhibitor can stem from several factors:
-
On-Target Effects: The p38 pathway itself plays a role in cell survival and apoptosis.[4] In certain cellular contexts, inhibiting this pathway can disrupt normal cellular processes and lead to cell death.
-
Off-Target Effects: This is a primary concern with many kinase inhibitors. The ATP-binding site is highly conserved across the human kinome, which can lead to the inhibitor binding to other essential kinases.[3] Inhibition of these unintended targets can cause significant toxicity.[3][5] Many p38 inhibitors have failed in clinical trials due to off-target toxicities, such as liver and central nervous system (CNS) toxicity.[3][5]
-
Incorrect Inhibitor Concentration: Primary cells are often more sensitive than immortalized cell lines. A concentration that is effective in a cancer cell line may be highly toxic to primary cells. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration.[6]
-
Cell Culture Conditions: Contamination (e.g., mycoplasma) or suboptimal culture conditions can sensitize cells to the cytotoxic effects of any compound.[6]
Q3: What are the common off-target kinases for p38 MAPK inhibitors?
The off-target profile is specific to each inhibitor. However, due to structural similarities, several kinase families are frequently affected. For example, the well-known inhibitor SB203580 has been shown to inhibit other kinases like GAK, CK1, and RIP2.[5] It is essential to review the selectivity data for the specific inhibitor you are using.
Q4: How can I determine if the observed cytotoxicity is an on-target or off-target effect?
Distinguishing between on-target and off-target effects is a critical step in troubleshooting. Key strategies include:
-
Use Multiple Inhibitors: Employing structurally different inhibitors that target p38 MAPK can help confirm if the phenotype is consistent. If different inhibitors produce the same biological effect, it is more likely to be an on-target effect.[5]
-
Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce p38 MAPK expression is the gold standard. If the genetic knockdown mimics the effect of the inhibitor, it strongly suggests an on-target mechanism.
-
Rescue Experiments: If possible, expressing a drug-resistant mutant of p38 MAPK should reverse the cytotoxic effects of the inhibitor if they are on-target.
-
Dose Correlation: Correlate the concentration required to induce cytotoxicity with the IC50 for p38 inhibition. If cytotoxicity occurs at concentrations significantly higher than the IC50 for p38, off-target effects are likely.
Troubleshooting Guides
Problem 1: Unexpectedly High or Variable Cytotoxicity in Primary Cells
You are observing significant cell death at concentrations that were expected to be non-toxic based on literature or cell line data.
Caption: Workflow for troubleshooting high cytotoxicity.
Problem 2: Inhibitor Fails to Block Downstream p38 Signaling
You are not observing the expected decrease in the phosphorylation of downstream targets like MK2 or ATF2 after treatment with this compound.
-
Confirm p38 Pathway Activation: First, ensure the p38 pathway is robustly activated by your chosen stimulus (e.g., anisomycin, UV, LPS, cytokines).[5][7] Run a positive control to verify that you can detect a strong phospho-p38 signal (at Thr180/Tyr182) via Western blot in the absence of the inhibitor.[5]
-
Optimize Inhibitor Concentration and Incubation Time: The required concentration and treatment duration can be cell-type specific. Perform a time-course and dose-response experiment to find the optimal conditions.[5]
-
Check Inhibitor Integrity: Ensure your stock solution is stored correctly and has not degraded. If in doubt, prepare a fresh stock.
-
Verify Antibody Performance: Use a positive control (e.g., cell lysate from stimulated cells) to confirm that your primary and secondary antibodies for both phospho-p38 and downstream targets are working correctly.
-
Consider Alternative Activation Pathways: While rare, some stimuli can activate downstream targets through pathways other than p38. The p38 pathway itself also has non-canonical activation mechanisms, such as TAB1-dependent autophosphorylation, which might be affected differently by various inhibitors.[8]
Quantitative Data Summary
Table 1: Selectivity of Common p38 MAPK Inhibitors
This table provides IC50 values for several well-known p38 inhibitors against their primary targets and common off-targets. Note that these values can vary based on assay conditions.
| Inhibitor | Primary Target(s) | IC50 (nM) | Common Off-Target(s) | Off-Target IC50 (nM) |
| SB203580 | p38α, p38β | 50 - 500 | JNK2, SRC, LCK | >100 |
| BIRB 796 | p38α, p38β, p38γ, p38δ | 38 | JNK2, SRC, LCK | >100 |
| VX-745 | p38α | 13 | Varies | Generally less potent |
| Ralimetinib | p38α, p38β | 5.3 (p38α), 16 (p38β) | Varies | >10-fold less potent |
Data compiled from publicly available sources for comparative purposes.[3]
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration at which this compound induces cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS-HCl solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the inhibitor-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value for cytotoxicity.
Protocol 2: Western Blot for p38 Pathway Inhibition
This protocol verifies that the inhibitor is blocking the phosphorylation of p38 MAPK.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[6]
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)[6]
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with your stimulus (e.g., 10 µg/mL LPS) with or without various concentrations of this compound for the desired time.
-
Lysis: Wash cells with cold PBS and lyse them using lysis buffer containing phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.[6]
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total p38 and a loading control to ensure equal protein loading.
Signaling Pathway and Logic Diagrams
Caption: The canonical p38 MAPK signaling pathway.
Caption: Logic for differentiating on-target vs. off-target effects.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Non-Classical P38 Map Kinase Functions: Cell Cycle Checkpoints and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 8. researchgate.net [researchgate.net]
unexpected phenotypes with p38 MAP Kinase-IN-1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes with p38 MAP Kinase-IN-1 treatment. The information provided here is intended to help navigate and troubleshoot experiments for more accurate and reliable results.
Disclaimer: The name "this compound" may refer to different chemical compounds from various suppliers. This guide primarily references the compound with CAS number 443913-15-3. Researchers should always verify the specific inhibitor and its known selectivity profile from the supplier.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected phenotype?
A1: this compound (CAS 443913-15-3) is an inhibitor of the p38 mitogen-activated protein kinase alpha (p38α). The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Therefore, the expected phenotype upon treatment with a p38 inhibitor is the suppression of inflammatory responses, such as a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1.[3]
Q2: I'm observing high levels of cell death at concentrations where I expect to see p38 inhibition. Is this an expected on-target effect?
A2: While p38 MAPK can be involved in apoptosis, high cytotoxicity may indicate an off-target effect, especially if it occurs at concentrations significantly different from the IC50 for p38α. Many kinase inhibitors can have off-target effects that lead to cellular toxicity. It is recommended to perform a dose-response curve to determine the therapeutic window for your specific cell type.
Q3: My results are inconsistent across different experiments. What could be the cause?
A3: Inconsistent results with kinase inhibitors can stem from several factors, including inhibitor instability, compound solubility issues, or cell line-specific effects. It is crucial to ensure the inhibitor is properly dissolved and stable under your experimental conditions. Additionally, activation of compensatory signaling pathways can lead to variable results.
Q4: How can I confirm that the observed phenotype is due to p38 inhibition and not an off-target effect?
A4: To confirm on-target activity, consider the following approaches:
-
Use a structurally different p38 inhibitor: If a second, structurally unrelated p38 inhibitor produces the same phenotype, it is more likely an on-target effect.
-
Rescue experiments: If possible, transfecting cells with a drug-resistant mutant of p38α should rescue the on-target effects.
-
Western Blotting: Confirm the inhibition of downstream targets of p38, such as MAPKAPK-2 (MK2) or ATF2, and assess the phosphorylation status of key proteins in related pathways that are not expected to be affected.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a dose-response curve to find the lowest effective concentration. 2. Test a structurally different p38 inhibitor. 3. If available, consult kinome profiling data for your inhibitor. | Identification of a non-toxic effective concentration. If cytotoxicity persists with different inhibitors, it may be an on-target effect in your specific cell model. |
| Compound solubility issues | 1. Visually inspect your media for precipitate after adding the inhibitor. 2. Prepare fresh stock solutions in an appropriate solvent like DMSO. 3. Include a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor. | Prevention of non-specific effects due to compound precipitation. |
| Cell line sensitivity | 1. Test the inhibitor in a different cell line to see if the cytotoxicity is consistent. | Helps to distinguish between general off-target effects and those specific to a particular cellular context. |
Issue 2: Lack of Expected Phenotype (No Inhibition of Downstream Targets)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive p38 pathway | 1. Ensure your stimulus (e.g., LPS, UV, cytokines) is activating the p38 pathway by performing a Western blot for phosphorylated p38 (p-p38). | Confirmation that the p38 pathway is active and a suitable target for inhibition in your experimental setup. |
| Suboptimal inhibitor concentration or incubation time | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. | Identification of the effective concentration and time needed to observe inhibition of downstream targets. |
| Inhibitor instability | 1. Prepare fresh stock solutions for each experiment. 2. Check the stability of the inhibitor in your cell culture media at 37°C over the course of your experiment. | Ensures that the observed effects are due to the active inhibitor and not its degradation products. |
| Non-canonical p38 activation | 1. Investigate alternative p38 activation pathways that may be less sensitive to the inhibitor, such as TAB1-dependent autophosphorylation.[4] | A better understanding of the signaling dynamics in your model system. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) for this compound and other common p38 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Target(s) | IC50 (nM) | Notes |
| This compound (CAS 443913-15-3) | p38α | 2300 - 5500 | Pyrazole urea-based inhibitor. |
| SB203580 | p38α/β | ~50 - 500 | Widely used, but also inhibits other kinases like GAK, CK1, and RIP2. |
| SB239063 | p38α | 44 | Displays greater selectivity than SB203580. |
| Neflamapimod (VX-745) | p38α | - | Highly selective for p38α over p38β. |
| Doramapimod (BIRB 796) | p38α | - | An allosteric inhibitor with high selectivity. |
Experimental Protocols
Protocol 1: Western Blot for p38 Pathway Activation
Objective: To determine if a stimulus activates p38 MAPK and if this compound can block this activation.
Materials:
-
Cells of interest
-
Stimulus (e.g., LPS, Anisomycin)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-MK2 (Thr334)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat with this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add the stimulus for the appropriate time (e.g., 15-30 minutes for LPS).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
Protocol 2: In Vitro Kinase Assay
Objective: To directly measure the inhibitory activity of this compound on recombinant p38α.
Materials:
-
Recombinant active p38α MAPK
-
Kinase assay buffer
-
Substrate (e.g., recombinant ATF2)
-
ATP (and [γ-32P]ATP for radioactive assays)
-
This compound
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant active p38α, and the inhibitor at various concentrations. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate/ATP mix to start the reaction.
-
Incubation: Incubate at 30°C for 20-30 minutes.
-
Stop Reaction and Detection:
-
Radioactive method: Stop the reaction by adding SDS sample buffer. Separate the products by SDS-PAGE and detect phosphorylated substrate by autoradiography.
-
Non-radioactive method (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure ADP production, which is proportional to kinase activity.
-
-
Data Analysis: Quantify the signal to determine the extent of substrate phosphorylation at each inhibitor concentration and calculate the IC50 value.
Visualizations
Caption: Canonical p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for troubleshooting unexpected phenotypes with this compound.
Caption: A logical decision tree to help differentiate between on-target and off-target effects.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atypical p38 Signaling, Activation, and Implications for Disease [mdpi.com]
p38 MAP Kinase-IN-1 stability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of p38 MAP Kinase-IN-1 in long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to inhibitor stability and efficacy.
p38 MAPK Signaling Pathway
The p38 MAP Kinase pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. Activation of this pathway involves a three-tiered kinase module, culminating in the phosphorylation and activation of p38 MAPK, which in turn regulates a host of cellular processes such as inflammation, apoptosis, and cell cycle progression.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound and a related inhibitor are summarized below. This data is essential for determining the appropriate working concentrations for your experiments.
| Inhibitor Name | Target | IC50 Value | Organism | Comments | Reference(s) |
| This compound | p38 MAPK | 68 nM | Not Specified | Potent and selective inhibitor with good bioavailability. In vivo half-life in rats is 7.4 hours. | [1] |
| p38-α MAPK-IN-1 | p38α | 2300 nM (EFC displacement assay), 5500 nM (HTRF assay) | Human | [2] |
Troubleshooting Guides
This section addresses common issues encountered when using this compound in long-term experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Inhibitor Efficacy Over Time | Inhibitor Degradation: this compound may not be stable in cell culture medium at 37°C for extended periods. | - Replenish Media: For multi-day experiments, it is recommended to replace the media with freshly prepared inhibitor every 24-48 hours. - Perform a Stability Study: Determine the stability of the inhibitor in your specific experimental conditions using the HPLC-based protocol provided below. |
| Cellular Resistance: Prolonged exposure to the inhibitor may lead to the development of cellular resistance mechanisms. | - Confirm Resistance: Perform a dose-response curve to compare the IC50 in your long-term treated cells versus parental cells. - Investigate Bypass Pathways: Use western blotting to check for the activation of compensatory signaling pathways (e.g., ERK, JNK). | |
| Inconsistent Results Between Experiments | Stock Solution Instability: Repeated freeze-thaw cycles can lead to the degradation of the inhibitor stock solution. | - Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution in DMSO to avoid multiple freeze-thaw cycles. Store at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[3] |
| Inhibitor Precipitation: The inhibitor may precipitate out of the cell culture medium, especially at higher concentrations. | - Check Solubility: Visually inspect the media for any signs of precipitation after adding the inhibitor. - Optimize Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) to avoid both solubility issues and solvent-induced cellular stress. | |
| High Background in Western Blots for Phospho-p38 | Non-specific Antibody Binding: The phospho-p38 antibody may be cross-reacting with other proteins. | - Optimize Blocking Buffer: Use 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins that can increase background. - Antibody Titration: Determine the optimal antibody concentration by performing a titration. |
| Incomplete Washing: Insufficient washing can leave behind unbound primary or secondary antibodies. | - Increase Wash Steps: Increase the number and duration of washes with TBST. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).[2] Ensure you are using fresh, anhydrous DMSO as it is hygroscopic and absorbed water can affect inhibitor solubility.[1]
Q2: How should I store the stock solution of this compound?
A2: For long-term storage, it is recommended to store the DMSO stock solution in single-use aliquots at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year). Avoid repeated freeze-thaw cycles.
Q3: How often should I change the media containing this compound in my long-term cell culture experiment?
A3: Due to the potential for degradation at 37°C, it is best practice to replenish the media with freshly diluted inhibitor every 24 to 48 hours. To determine the precise stability in your system, we recommend performing a stability study as detailed in the protocols below.
Q4: I am not observing the expected inhibition of p38 activity. What should I do?
A4: First, confirm that your inhibitor is active by performing a dose-response experiment and a western blot to check for the phosphorylation of a known p38 downstream target, such as MAPKAPK2. If the inhibitor is active, the lack of an expected phenotype could be due to the specific cellular context, where the p38 pathway may not be the primary driver of the process you are studying.
Q5: Can DMSO affect the activity of the p38 MAPK pathway?
A5: Yes, at certain concentrations, DMSO itself can inhibit the phosphorylation of p38. It is crucial to use a low final concentration of DMSO in your cell culture medium (typically less than 0.1%) and to include a vehicle control (media with the same concentration of DMSO as your treated samples) in all experiments.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium by HPLC
This protocol allows for the determination of the stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Prepare a standard solution: Dissolve a known amount of this compound in your cell culture medium to a final concentration similar to what you would use in your experiments (e.g., 1 µM).
-
Time zero (T=0) sample: Immediately after preparation, take an aliquot of the solution and inject it into the HPLC system.
-
Incubate the solution: Place the remaining solution in a cell culture incubator under the same conditions as your experiments (e.g., 37°C, 5% CO2).
-
Time-point samples: At various time points (e.g., 6, 12, 24, 48, and 72 hours), remove an aliquot of the incubated solution and inject it into the HPLC system.
-
HPLC analysis: Use a suitable gradient of water and acetonitrile with 0.1% formic acid to separate the inhibitor from any degradation products. Monitor the elution profile at an appropriate UV wavelength.
-
Data analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of the inhibitor remaining relative to the T=0 sample. This will give you the degradation profile of the inhibitor over time.
Protocol 2: Western Blot Analysis of p38 MAPK Activation
This protocol is to confirm the inhibitory activity of this compound in your cellular model.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell treatment: Plate your cells and treat them with various concentrations of this compound for the desired duration. Include a vehicle control (DMSO). You may also include a positive control for p38 activation (e.g., anisomycin (B549157) or UV treatment).
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Secondary antibody and detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Stripping and re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total p38 MAPK.
Data Analysis:
Quantify the band intensities for phospho-p38 and total p38. A decrease in the ratio of phospho-p38 to total p38 in the inhibitor-treated samples compared to the control indicates successful inhibition of the p38 MAPK pathway.
References
Technical Support Center: p38 MAP Kinase-IN-1 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and achieve robust, reproducible results in p38 MAP Kinase-IN-1 assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported IC50 values?
This compound is a potent and selective inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK).[1] Its half-maximal inhibitory concentration (IC50) can vary depending on the assay format. For instance, an IC50 of 68 nM has been reported in a biochemical assay.[1] In other assay formats like EFC displacement and HTRF, IC50 values have been reported as 2300 nM and 5500 nM, respectively.[2] It is crucial to determine the IC50 empirically under your specific experimental conditions.
Q2: What are the key sources of variability in kinase assays?
Variability in kinase assays can arise from multiple factors, which can be broadly categorized as experimental technique, reagent-related issues, or assay format-specific problems.[3] Key sources include inaccurate pipetting, inadequate mixing of reagents, inconsistent incubation times or temperatures, solvent (e.g., DMSO) concentration effects, and plate edge effects due to evaporation.[4] Reagent quality, such as the purity of ATP and substrates, and the activity of the kinase enzyme, are also critical.[3][5]
Q3: How do I assess the quality and performance of my p38 MAPK assay?
To evaluate the quality of a high-throughput screening assay, two common statistical parameters are used: the Signal-to-Background (S/B) ratio and the Z'-factor.[6][7]
-
Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control (uninhibited kinase activity) to the negative control (background). A higher S/B ratio indicates a larger dynamic range for the assay. For example, an optimized HTRF assay can achieve an S/B ratio of approximately 10:1.[6]
-
Z'-Factor: This metric provides a measure of the statistical effect size and the separation between the positive and negative control signals, taking into account the data variation.[8][9] It is calculated using the means and standard deviations of the controls.
A Z'-factor value between 0.5 and 1.0 indicates an excellent assay, making it suitable for high-throughput screening.[8][10] Values between 0 and 0.5 are considered marginal, and a value less than 0 suggests the assay is not reliable for screening.[8][10]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Q: My replicate wells show significant variation in signal. What are the potential causes and solutions?
High variability is a common problem that can obscure real results.[3] Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to dispense across the plate to minimize well-to-well addition variability.[3] |
| Inadequate Reagent Mixing | Thoroughly mix all reagent stocks and master mixes before dispensing. After adding reagents to the plate, gently mix by tapping or using a plate shaker, avoiding cross-contamination.[4] |
| Inconsistent Incubation | Use a calibrated incubator to ensure uniform temperature across the plate. For critical timing steps, use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously.[3][4] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents.[4] To mitigate this, avoid using the outermost wells for experimental samples or fill them with buffer or water.[3][4] Ensure proper plate sealing during incubations. |
| Compound Precipitation | Visually inspect wells for any signs of compound precipitation. Ensure the final concentration of your solvent (e.g., DMSO) is low and consistent across all wells, as high concentrations can affect both compound solubility and enzyme activity.[4][5] |
Issue 2: Inconsistent IC50 Values
Q: I am getting different IC50 values for this compound in different experimental runs. Why is this happening?
Fluctuations in IC50 values can be frustrating and point to underlying issues with assay consistency.
| Potential Cause | Troubleshooting Steps |
| Variable Enzyme Activity | Aliquot the kinase upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles, which can decrease activity.[4] On the day of the experiment, thaw the enzyme on ice and keep it there until use. Run a control to confirm enzyme activity in each experiment. |
| Substrate Depletion | If the reaction proceeds for too long or the enzyme concentration is too high, the substrate may be depleted, violating the assumptions of steady-state kinetics. Ensure your assay is within the linear range with respect to time and enzyme concentration. |
| ATP Concentration | The IC50 value of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration used in the assay.[4] Use a consistent ATP concentration across all experiments, typically at or near the Michaelis-Menten constant (Km) for ATP.[11] |
| Reagent Stability | Prepare fresh dilutions of critical reagents like ATP and the inhibitor for each experiment. Ensure buffers are at the correct pH. |
| Inconsistent Data Analysis | Use a consistent data analysis workflow. Fit the dose-response curve using a suitable model (e.g., four-parameter logistic equation) and ensure the top and bottom of the curve are well-defined. |
Issue 3: Assay Controls are Failing
Q: My positive or negative controls are not performing as expected. How can I fix this?
Control failures are a clear indicator of a fundamental problem with the assay setup.
| Potential Cause | Troubleshooting Steps |
| Inactive Kinase Enzyme | The most common cause for a failed positive control is inactive p38 MAPK. Verify the activity of your enzyme stock. If necessary, use a fresh aliquot or lot. Avoid repeated freeze-thaw cycles.[4] |
| Incorrect ATP Concentration | The concentration of ATP is critical for kinase activity.[4] Verify the concentration of your ATP stock and ensure the correct final concentration is used in the assay. |
| Degraded Substrate | Ensure the peptide or protein substrate is of high quality and has not degraded. Check for correct sequence and purity.[4] |
| High Background Signal | If the negative control (no enzyme or maximum inhibition) shows a high signal, it may be due to compound interference (e.g., auto-fluorescence) or non-specific binding of detection reagents.[5] Run a control plate without the kinase to check for compound interference.[3] |
| Assay Technology Interference | The inhibitor itself may interfere with the detection method (e.g., quenching fluorescence in a FRET assay).[3][5] To test for this, perform the assay in the absence of the kinase but with all other components, including the inhibitor.[3] |
Quantitative Data Summary
The performance of p38 MAPK inhibitors is highly dependent on the specifics of the assay. The tables below summarize key quantitative data for context.
Table 1: Reported IC50 Values for p38 MAPK Inhibitors
| Inhibitor | Target Isoform(s) | IC50 (nM) | Assay Type / Conditions | Reference(s) |
| This compound | p38 MAPK | 68 | Biochemical Assay | [1] |
| p38-α MAPK-IN-1 | p38α | 2300 | EFC Displacement Assay | [2] |
| p38-α MAPK-IN-1 | p38α | 5500 | HTRF Assay | [2] |
| SB202190 | p38α / p38β | 50 / 100 | Cell-free kinase assay | [12] |
| Ralimetinib (LY2228820) | p38α / p38β | 5.3 / 18.2 | Cell-free kinase assay | [13] |
| p38 MAP Kinase Inhibitor III | p38 MAPK | 900 | Not Specified | [14] |
Note: IC50 values are highly context-dependent and can vary significantly based on assay conditions such as ATP concentration and the specific recombinant enzyme or cell line used.[15]
Table 2: Typical Assay Performance Metrics
| Parameter | Typical Value | Significance | Reference(s) |
| Z'-Factor | > 0.5 | Indicates an excellent assay suitable for HTS. | [8][10] |
| Signal-to-Background (S/B) | > 10 | Demonstrates a robust assay window. | [6][11] |
| ATP Concentration | Near Km (~50-100 µM) | Affects inhibitor potency for ATP-competitive compounds. | [11] |
Signaling Pathway and Experimental Workflow Diagrams
To better visualize the experimental context, the following diagrams illustrate the p38 MAPK signaling cascade and a typical workflow for an inhibitor assay.
Caption: The p38 MAPK signaling cascade and point of inhibition.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Protocol 1: In Vitro Biochemical p38α Kinase Assay (Luminescence-Based)
This protocol outlines a method to determine the potency (IC50) of this compound using a luminescence-based assay format that measures ATP consumption (e.g., ADP-Glo™).
1. Reagent Preparation:
- Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[16]
- p38α Kinase: Thaw recombinant human p38α on ice. Dilute to the desired working concentration (e.g., 1-5 ng/µL) in Kinase Buffer. The optimal concentration should be determined empirically to ensure the assay is in the linear range.[11]
- Substrate: Prepare a stock solution of a suitable substrate, such as ATF2 peptide. Dilute to a working concentration (e.g., 300 nM) in Kinase Buffer.[11]
- ATP: Prepare a stock solution of ATP. Dilute to a working concentration (e.g., 50 µM) in Kinase Buffer.[11]
- This compound: Prepare a 10 mM stock in DMSO. Create a serial dilution series (e.g., 12-point) in DMSO, then dilute further in Kinase Buffer to the desired final concentrations.
2. Assay Procedure (384-well plate format):
- Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the appropriate wells.[16]
- Add 2 µL of the diluted p38α kinase solution to all wells except the negative control (background) wells. Add 2 µL of Kinase Buffer to the negative control wells.
- Prepare a substrate/ATP master mix. Add 2 µL of this mix to all wells to initiate the kinase reaction.
- Incubate the plate at room temperature for 60 minutes.[16]
- Stop the reaction and measure kinase activity according to the detection reagent manufacturer's protocol (e.g., add 5 µL of ADP-Glo™ Reagent, incubate 40 min; then add 10 µL of Kinase Detection Reagent, incubate 30 min).[16][17]
- Read the luminescence signal using a microplate reader.
3. Data Analysis:
- Subtract the background signal (negative control) from all experimental wells.
- Determine the 0% inhibition (vehicle control) and 100% inhibition (no enzyme or potent inhibitor) values.
- Calculate the percent inhibition for each inhibitor concentration.
- Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell-Based p38 MAPK Phosphorylation Assay (Immunofluorescence)
This protocol measures the ability of this compound to inhibit the phosphorylation of p38 MAPK within a cellular context.[13][18]
1. Cell Preparation:
- Seed a suitable human cell line (e.g., HeLa, A549) into a 96-well imaging plate at a density of 3 x 10^4 cells per well.[19]
- Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[19]
2. Treatment and Stimulation:
- Prepare serial dilutions of this compound in cell culture medium.
- Pre-incubate the cells with the inhibitor dilutions or vehicle control for 1-2 hours.[13]
- Stimulate p38 MAPK phosphorylation by adding a known activator, such as Anisomycin (e.g., 10 µM) or LPS, to all wells except the unstimulated negative control.[13][18]
- Incubate for the optimal stimulation time (e.g., 30-60 minutes).
3. Immunofluorescence Staining:
- Fix the cells by removing the medium and adding 100 µL of Fixation Solution for 10-20 minutes at room temperature.[19]
- Wash the cells three times with a Wash Buffer (e.g., PBS with 0.1% Tween-20).[19]
- Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
- Block non-specific binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.[19]
- Incubate with a primary antibody against phosphorylated p38 MAPK (e.g., anti-phospho-p38 MAPK Thr180/Tyr182) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[18][19]
- Wash three times with Wash Buffer.
- Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour in the dark.[19]
- Wash three times with Wash Buffer.
4. Imaging and Analysis:
- Acquire images using a high-content imaging system.
- Use image analysis software to identify nuclei (DAPI signal) and quantify the mean fluorescence intensity of phospho-p38 in the cytoplasm and/or nucleus for each cell.
- Calculate the average phospho-p38 intensity per well and plot against the inhibitor concentration to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. A high-throughput homogeneous assay for reverse transcriptase using generic reagents and time-resolved fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ch.promega.com [ch.promega.com]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. resources.amsbio.com [resources.amsbio.com]
Validation & Comparative
A Head-to-Head Showdown: p38 MAP Kinase-IN-1 vs. SB203580 in Kinase Specificity
For researchers, scientists, and drug development professionals, the precise selection of kinase inhibitors is paramount for valid and reproducible experimental outcomes. This guide provides a detailed, data-driven comparison of two inhibitors targeting the p38 mitogen-activated protein (MAP) kinase: p38 MAP Kinase-IN-1 and the well-established research tool, SB203580. We delve into their specificity, mechanism of action, and provide supporting experimental data to facilitate informed decisions in your research.
The p38 MAP kinase signaling pathway is a cornerstone of the cellular response to stress and inflammatory cues. Its dysregulation is implicated in a multitude of diseases, making it a critical target for therapeutic intervention. Both this compound and SB203580 are valuable tools for dissecting this pathway; however, their distinct specificity profiles warrant careful consideration.
Mechanism of Action: Targeting the ATP-Binding Pocket
Both this compound and SB203580 are ATP-competitive inhibitors. They exert their effects by binding to the ATP-binding pocket of p38 MAP kinases, thereby preventing the phosphorylation of downstream substrates and halting the signaling cascade. SB203580 is known to primarily inhibit the p38α and p38β isoforms.[1]
p38 MAPK Signaling Pathway and Inhibitor Action
The p38 MAPK cascade is a multi-tiered pathway initiated by various extracellular stimuli. This activation culminates in the phosphorylation of downstream targets that regulate a host of cellular processes, including inflammation, apoptosis, and cell cycle control. The diagram below illustrates the canonical p38 MAPK signaling pathway and the point of intervention for both this compound and SB203580.
Caption: The p38 MAPK signaling pathway and points of inhibition.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following tables summarize the available IC50 data for this compound and SB203580. It is important to note that these values were determined in different assays and should be considered in that context.
Table 1: this compound IC50 Data
| Target | IC50 (nM) | Assay Type |
| p38α | 2300 | EFC Displacement Assay[2] |
| p38α | 5500 | HTRF Assay[2] |
Table 2: SB203580 IC50 and Off-Target Data
| Target | IC50 (nM) | Notes |
| p38α (SAPK2a) | 50 | [3] |
| p38β2 (SAPK2b) | 500 | [3] |
| LCK | >10,000 | Displays 100-500-fold selectivity over LCK.[3] |
| GSK-3β | >10,000 | Displays 100-500-fold selectivity over GSK-3β.[3] |
| PKBα | >10,000 | Displays 100-500-fold selectivity over PKBα.[3] |
| Raf-1 | - | May induce activation at concentrations >20 µM.[4] |
Specificity Profile: A Critical Differentiator
While both inhibitors target p38 MAPK, their specificity profiles diverge significantly. SB203580, a first-generation inhibitor, is known to have off-target effects, particularly at higher concentrations.[4] Studies have shown that it can inhibit other kinases and even activate other signaling pathways, such as the ERK and JNK pathways.[4]
Due to the limited publicly available data for this compound, a comprehensive head-to-head comparison of its kinome-wide selectivity against SB203580 is not currently possible. However, the higher IC50 values for this compound against p38α suggest it is a less potent inhibitor than SB203580. Researchers should exercise caution and validate their findings, potentially by using multiple inhibitors with different chemical scaffolds to confirm that the observed biological effects are indeed due to the inhibition of p38 MAPK.
Experimental Protocols: Assessing Kinase Inhibitor Specificity
To determine the specificity of a kinase inhibitor, a multi-pronged approach is recommended, combining in vitro biochemical assays with cell-based assays.
In Vitro Kinase Profiling
Objective: To determine the IC50 values of the inhibitor against a broad panel of kinases.
Methodology:
-
Assay Principle: A common method is the radiometric assay, which measures the transfer of a radiolabeled phosphate (B84403) from ATP to a kinase-specific substrate.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, combine the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution containing ATP and [γ-³³P]ATP.
-
Incubate the reaction for a specified time at a controlled temperature.
-
Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for in vitro kinase inhibitor profiling.
Cellular Target Engagement Assay (e.g., Western Blot for Phospho-HSP27)
Objective: To confirm that the inhibitor can block the p38 MAPK pathway in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or THP-1) to sub-confluency.
-
Pre-treat the cells with various concentrations of the inhibitor or a vehicle control for a specified time.
-
Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin (B549157) or UV radiation) to induce the phosphorylation of downstream targets.
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known p38 MAPK substrate (e.g., phospho-HSP27).
-
As a loading control, also probe for total HSP27 or a housekeeping protein (e.g., GAPDH).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phospho-protein signal to the total protein or loading control signal.
-
Compare the levels of phosphorylated substrate in inhibitor-treated cells to the stimulated control to determine the inhibitor's efficacy in a cellular environment.
-
Conclusion and Recommendations
The choice between this compound and SB203580 should be guided by the specific experimental goals.
-
SB203580 is a potent, well-characterized inhibitor of p38α and p38β, making it a suitable tool for initial studies of the p38 MAPK pathway. However, its known off-target effects necessitate caution in interpreting results, especially at higher concentrations. It is advisable to use the lowest effective concentration and to confirm key findings with a structurally distinct p38 inhibitor.
-
This compound is a less potent inhibitor of p38α based on the available data. Its full selectivity profile is not as extensively documented as that of SB203580. This inhibitor may be useful in specific contexts, but researchers should be prepared to perform thorough validation to confirm its on-target effects in their experimental system.
For all studies involving kinase inhibitors, it is crucial to perform dose-response experiments and to include appropriate controls to ensure that the observed effects are a direct result of the intended target inhibition. Whenever possible, utilizing multiple inhibitors with different chemical scaffolds can provide stronger evidence for the involvement of the target kinase in a particular biological process.
References
A Comparative Analysis of p38 MAP Kinase Inhibitors: p38 MAP Kinase-IN-1 vs. BIRB 796
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway: p38 MAP Kinase-IN-1 and BIRB 796 (also known as Doramapimod). The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of diseases, including inflammatory disorders, autoimmune diseases, and cancer. This document outlines the distinct characteristics of each inhibitor, presents a summary of their potency based on available experimental data, and provides detailed methodologies for the key experiments cited.
The p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. External stimuli, such as cytokines or environmental stressors, activate MAP kinase kinase kinases (MAPKKKs; e.g., TAK1, ASK1). These, in turn, phosphorylate and activate MAP kinase kinases (MAPKKs), primarily MKK3 and MKK6. Activated MKKs then dually phosphorylate p38 MAPK at conserved threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation. Activated p38 MAPK proceeds to phosphorylate a variety of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, culminating in a specific cellular response.
Caption: The p38 MAP Kinase signaling cascade and the point of inhibition by this compound and BIRB 796.
Quantitative Data Presentation
The following table summarizes the available quantitative data on the potency of this compound and BIRB 796. It is important to note that the data has been compiled from different sources and experimental conditions, which should be taken into consideration when making a direct comparison.
| Inhibitor | Target | Assay Type | IC50 | Ki | Kd | Reference |
| This compound | p38α | EFC displacement | 2300 nM | - | - | [1] |
| p38α | HTRF | 5500 nM | - | - | [1] | |
| p38 MAPK | Cellular (TNFα production) | 68 nM | - | - | [2] | |
| BIRB 796 (Doramapimod) | p38α | Cell-free | 38 nM | - | 0.1 nM | [1][3][4] |
| p38β | Cell-free | 65 nM | - | - | [1][3][4] | |
| p38γ | Cell-free | 200 nM | - | - | [1][3][4] | |
| p38δ | Cell-free | 520 nM | - | - | [1][3][4] | |
| p38 Kinase | - | - | - | 50-100 pM | [3] | |
| LPS-induced TNFα (THP-1 cells) | Cellular | 18 nM | - | - | [5] | |
| LPS-induced TNFα (human PBMCs) | Cellular | 21 nM | - | - | [3] | |
| LPS-induced TNFα (human whole blood) | Cellular | 960 nM | - | - | [3] |
Key Observations:
-
BIRB 796 demonstrates high potency against the p38α and p38β isoforms in cell-free assays, with IC50 values in the low nanomolar range. It also potently inhibits the production of TNFα in various cell-based assays.[1][3][4] Its high affinity is further highlighted by a picomolar dissociation constant (Kd).[3]
-
This compound shows inhibitory activity in the nanomolar range in a cellular assay for TNFα production.[2] However, its IC50 values in biochemical assays (EFC displacement and HTRF) are in the micromolar range.[1] This discrepancy may be due to differences in assay formats and conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified p38 MAPK.
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Principle: This assay measures the phosphorylation of a substrate by the kinase. The detection is based on fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., XL665) conjugated to the substrate.
-
Methodology:
-
The p38 MAPK enzyme is incubated with the test inhibitor (this compound or BIRB 796) at various concentrations.
-
A biotinylated substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is stopped, and the detection reagents (Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665) are added.
-
After incubation, the fluorescence is measured at two wavelengths (for the donor and acceptor). The ratio of the signals is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by plotting the signal ratio against the inhibitor concentration.
-
2. Enzyme Fragment Complementation (EFC) Displacement Assay
-
Principle: This is a competition binding assay that measures the displacement of a known fluorescent ligand from the ATP-binding site of the kinase by the test inhibitor.
-
Methodology:
-
The p38α kinase is incubated with a fluorescently labeled ligand that binds to the ATP pocket.
-
The test inhibitor (this compound) is added at various concentrations.
-
If the inhibitor binds to the ATP site, it will displace the fluorescent ligand, leading to a change in the fluorescence signal.
-
The IC50 value is determined by measuring the concentration of the inhibitor required to displace 50% of the fluorescent ligand.
-
Cellular Assays
Objective: To assess the ability of the inhibitors to block the p38 MAPK pathway within a cellular context.
1. TNFα Release Assay in THP-1 Cells
-
Principle: This assay measures the inhibition of lipopolysaccharide (LPS)-induced production and release of the pro-inflammatory cytokine TNFα from the human monocytic cell line THP-1.
-
Methodology:
-
THP-1 cells are pre-incubated with various concentrations of the test inhibitor (this compound or BIRB 796).
-
The cells are then stimulated with LPS to induce the production and secretion of TNFα.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of TNFα in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA), HTRF, or AlphaLISA kit.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in TNFα release compared to the LPS-stimulated control.
-
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
- 5. Structural Comparison of p38 Inhibitor-Protein Complexes: A Revie...: Ingenta Connect [ingentaconnect.com]
Navigating the p38 MAPK Pathway: An In Vivo Efficacy Comparison of Key Inhibitors
For researchers, scientists, and drug development professionals, the p38 mitogen-activated protein kinase (MAPK) signaling pathway represents a critical target for therapeutic intervention in a host of inflammatory diseases, neurodegenerative disorders, and cancer. This guide provides an objective comparison of the in vivo efficacy of key p38 MAPK inhibitors, supported by experimental data and detailed protocols to aid in the selection and validation of these compounds in preclinical research.
The p38 MAPK cascade is a crucial signaling pathway that responds to cellular stress and inflammatory cytokines.[1] Its activation leads to the downstream phosphorylation of various transcription factors and kinases, ultimately resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1] The persistent activation of the p38 MAPK pathway has been implicated in the pathology of numerous diseases.[2] Consequently, the development of potent and selective p38 MAPK inhibitors has been a significant focus of drug discovery efforts.
This guide will focus on a comparative analysis of well-characterized p38 MAPK inhibitors with available in vivo data, providing a framework for evaluating their performance.
Comparative In Vivo Efficacy of p38 MAPK Inhibitors
The in vivo efficacy of p38 MAPK inhibitors is typically assessed in animal models relevant to the therapeutic area of interest. Key parameters evaluated include target engagement (inhibition of p38 MAPK phosphorylation), modulation of downstream inflammatory markers, and amelioration of disease-specific phenotypes.
| Inhibitor | Animal Model | Disease Model | Dosing Regimen | Key In Vivo Efficacy Readouts | Reference |
| SB203580 | ApoE-/- Mice | Atherosclerosis | Not specified | Reduced atheromatous lesion size by 51 ± 3%. Significantly increased the number of pro-angiogenic cells and reduced inflammatory cells. | [3] |
| BIRB-796 | Not specified in provided abstracts | General Inflammation / Arthritis | Not specified in provided abstracts | Potently inhibits LPS-induced TNFα and IL-6 in human PBMCs. Maintained the production of the anti-inflammatory cytokine IL-10. | [4] |
| VX-745 (Neflamapimod) | Mouse model of DLB/PD | Dementia with Lewy Bodies / Parkinson's Disease | Not specified in provided abstracts | Reduced inflammation and β-amyloid–induced neurotoxicity. | |
| SKF-86002 | α-synuclein transgenic mice | Dementia with Lewy Bodies / Parkinson's Disease | Not specified in provided abstracts | Reduced neuroinflammation and ameliorated synaptic, neurodegenerative, and motor behavioral deficits. | |
| BCT197 | BALB/c Mice | Influenza H1N1 Infection | Not specified in provided abstracts | Reduced weight loss and improved survival at clinically relevant concentrations. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for assessing p38 MAPK inhibitor efficacy.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Mice
This model is widely used to evaluate the anti-inflammatory effects of p38 MAPK inhibitors.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Inhibitor Administration: Administer the p38 MAPK inhibitor (e.g., dissolved in a suitable vehicle like DMSO and diluted in saline) via intraperitoneal (i.p.) or oral (p.o.) route at the desired dose. A vehicle control group should be included.
-
LPS Challenge: One hour after inhibitor administration, inject LPS (from E. coli, serotype 0111:B4) intraperitoneally at a dose of 1 mg/kg.
-
Sample Collection: At 1.5 to 2 hours post-LPS injection, collect blood via cardiac puncture into heparinized tubes. Euthanize animals via cervical dislocation.
-
Cytokine Analysis: Centrifuge blood to separate plasma. Measure levels of TNF-α and IL-6 in the plasma using commercially available ELISA kits.
-
Target Engagement: Harvest tissues (e.g., spleen, liver) and prepare protein lysates. Analyze the phosphorylation status of p38 MAPK and its downstream substrate, such as MAPKAPK2 (MK2), by Western blotting using phospho-specific antibodies.
Collagen-Induced Arthritis (CIA) Model in Mice
This model is a standard for evaluating the efficacy of anti-inflammatory agents in rheumatoid arthritis.
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer a primary immunization via intradermal injection at the base of the tail. On day 21, administer a booster immunization of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Inhibitor Treatment: Begin daily administration of the p38 MAPK inhibitor or vehicle control on day 21 and continue until the end of the study (e.g., day 35).
-
Clinical Assessment: Monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Histological Analysis: At the end of the study, euthanize the mice and collect the hind paws. Fix, decalcify, and embed the paws in paraffin. Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Collect serum to measure levels of anti-collagen antibodies and inflammatory cytokines.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for the in vivo validation of p38 MAPK inhibitors.
Caption: The p38 MAPK signaling cascade.
Caption: Experimental workflow for in vivo validation.
References
- 1. invivogen.com [invivogen.com]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity of p38 MAP Kinase-IN-1: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of p38 MAP Kinase-IN-1, focusing on its cross-reactivity with other key members of the mitogen-activated protein kinase (MAPK) family, namely JNK and ERK.
While this compound is a known inhibitor of p38α, with reported IC50 values of 2.3 µM in an Enzyme Fragment Complementation (EFC) displacement assay and 5.5 µM in a Homogeneous Time Resolved Fluorescence (HTRF) assay, publicly available data on its activity against other MAPKs is limited. This guide synthesizes the available information and outlines a comprehensive experimental approach to thoroughly characterize its selectivity profile.
Comparative Kinase Inhibition Profile
To provide a clear comparison, the following table summarizes the known inhibitory activity of this compound against p38α and presents a proposed experimental framework for determining its cross-reactivity against JNK1 and ERK2.
| Target Kinase | This compound IC50 (nM) | Assay Type |
| p38α | 2300[1] | EFC Displacement Assay |
| 5500[1] | HTRF Assay | |
| JNK1 | Data not available (Proposed experiment) | TR-FRET Assay |
| ERK2 | Data not available (Proposed experiment) | TR-FRET Assay |
Understanding the Signaling Landscape: MAPK Pathways
The p38, JNK, and ERK pathways are parallel signaling cascades that respond to various extracellular stimuli, culminating in a wide range of cellular responses, including inflammation, apoptosis, and proliferation. Understanding these pathways is crucial for contextualizing the effects of an inhibitor.
Experimental Protocols for Cross-Reactivity Assessment
To ascertain the selectivity of this compound, a series of in vitro kinase assays are proposed. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format is recommended for its robustness and sensitivity.
Objective: To determine the IC50 values of this compound against p38α, JNK1, and ERK2.
Materials:
-
Recombinant human p38α, JNK1, and ERK2 kinases
-
Biotinylated substrate peptides specific for each kinase (e.g., Biotin-ATF2 for p38α, Biotin-c-Jun for JNK1, Biotin-Elk1 for ERK2)
-
ATP
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection Reagents:
-
Europium (Eu)-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC) or Streptavidin-XL665
-
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Dilute the kinases (p38α, JNK1, ERK2) and their respective biotinylated substrates in assay buffer to the desired working concentrations.
-
Prepare the ATP solution in assay buffer at a concentration close to the Km for each respective kinase.
-
-
Kinase Reaction:
-
Add the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the diluted kinase to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA and the Eu-labeled anti-phospho-substrate antibody.
-
Add the SA-APC or SA-XL665 solution.
-
Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a compatible plate reader (Excitation: ~340 nm, Emission: ~615 nm for Europium and ~665 nm for APC/XL665).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
While this compound is established as a p38α inhibitor, a comprehensive understanding of its selectivity profile requires rigorous testing against other closely related kinases. The proposed experimental framework provides a robust methodology for elucidating its cross-reactivity with JNK1 and ERK2. The resulting data will be invaluable for researchers utilizing this compound, enabling more accurate interpretation of experimental outcomes and a clearer assessment of its therapeutic potential. The generation of such comparative data is a critical step in the characterization of any kinase inhibitor and is strongly encouraged for the advancement of research in this field.
References
A Comparative Guide to p38α MAP Kinase Inhibitors: p38 MAP Kinase-IN-1 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of p38 MAP Kinase-IN-1 against other well-characterized p38α mitogen-activated protein kinase (MAPK) inhibitors, including Doramapimod (BIRB 796), Losmapimod (B1675150), and Skepinone-L. The information presented is collated from publicly available data to assist researchers in selecting the most appropriate tool for their studies in inflammation, oncology, and neurodegenerative diseases.
Introduction to p38 MAP Kinase
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to a wide range of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stresses like UV radiation and osmotic shock.[1][2][3] Of the four isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is considered a key mediator of the inflammatory response.[2][4] Its activation triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines, making it a prime therapeutic target for a host of inflammatory diseases.[1][3]
The p38 MAPK Signaling Pathway
The canonical p38 MAPK signaling pathway is a three-tiered kinase cascade.[5][6] External stimuli activate a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1.[5][6] These MAPKKKs then phosphorylate and activate a MAP kinase kinase (MAPKK), predominantly MKK3 and MKK6.[5][6] In turn, MKK3/6 dually phosphorylate p38α on specific threonine and tyrosine residues within its activation loop, leading to its full activation.[2][5] Activated p38α can then phosphorylate a variety of downstream substrates, including other kinases like MAPKAPK2 (MK2) and transcription factors such as ATF2, ultimately modulating gene expression and cellular responses.[6]
Comparative Analysis of p38α Inhibitors
The following tables summarize the biochemical potency, cellular activity, and selectivity of this compound compared to other prominent p38α inhibitors. It is important to note that "this compound" may refer to different chemical entities from various suppliers. The data presented here for this compound corresponds to the compound offered by MedChemExpress (CAS 815595-27-8), which demonstrates higher potency than other compounds with similar names.[7][8]
Table 1: Biochemical Potency
| Inhibitor | Target(s) | IC50 (nM) | Kd (nM) | Assay Type | Reference(s) |
| This compound | p38 MAPK | 68 | Not Reported | Not Specified | [7] |
| Doramapimod (BIRB 796) | p38α | 38 | 0.1 | Cell-free assay | [9] |
| p38β | 65 | Not Reported | Cell-free assay | [9] | |
| p38γ | 200 | Not Reported | Cell-free assay | [9] | |
| p38δ | 520 | Not Reported | Cell-free assay | [9] | |
| Losmapimod | p38α/β | pKi 8.1 (p38α), 7.6 (p38β) | Not Reported | Ligand-displacement fluorescence polarization | Not specified in readily available sources |
| Skepinone-L | p38α | 5 | Not Reported | Not Specified | [10][11] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | Endpoint | IC50/EC50 (nM) | Reference(s) |
| This compound | In vivo (rats) | LPS-induced TNFα production | TNFα inhibition | ED50: 0.5 mg/kg | [7] |
| Doramapimod (BIRB 796) | THP-1 | LPS-induced TNFα production | TNFα inhibition | ~18-22 | [12] |
| Losmapimod | Not specified | Not specified | Not specified | Not specified | [13][14] |
| Skepinone-L | HeLa | Anisomycin-induced HSP27 phosphorylation | p-HSP27 inhibition | ~25 | [10][11] |
| hPBMCs | Not specified | Cytokine reduction (TNF-α, IL-1β, IL-10) | 30-50 | [10][11] |
Table 3: Kinase Selectivity
| Inhibitor | Selectivity Profile | Reference(s) |
| This compound | Described as a "selective inhibitor of p38 MAPK", but a broad kinase panel profile is not readily available. | [7] |
| Doramapimod (BIRB 796) | Pan-p38 isoform inhibitor.[9] 330-fold more selective for p38α over JNK2.[9] Also inhibits c-Raf-1 (IC50 = 1.4 µM) and B-Raf (IC50 = 83 nM).[9] | [9] |
| Losmapimod | Inhibits both p38α and p38β isoforms. | [15] |
| Skepinone-L | A highly selective ATP-competitive inhibitor of p38α. | [10][16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize p38 inhibitors.
In Vitro p38α Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from a general method for measuring kinase activity by quantifying ADP production.[17]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified p38α kinase.
Materials:
-
Recombinant human p38α MAPK (active)
-
p38α substrate (e.g., ATF-2)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[17]
-
ATP
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in the Kinase Assay Buffer. A typical starting concentration range is 100 µM to 0.1 nM. Include a vehicle control (e.g., DMSO).
-
Dilute the p38α enzyme and substrate to their final desired concentrations in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the ATP solution at the desired concentration (often at the Km for ATP for the specific kinase).
-
-
Assay Plate Setup:
-
Kinase Reaction:
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Briefly, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[17]
-
Then, add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[17]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: LPS-Induced TNF-α Production in THP-1 Cells
This protocol describes a method to assess the potency of p38 inhibitors in a cellular context by measuring the inhibition of TNF-α production in a human monocytic cell line.[18][19][20]
Objective: To determine the IC50 of a test compound for the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in THP-1 cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
Test compound
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
For differentiation into macrophage-like cells, seed THP-1 cells at a density of 2 x 10⁵ cells/well in a 96-well plate and treat with PMA (e.g., 20 ng/mL) for 48 hours.[19] Then, wash the cells and incubate in PMA-free medium for 24 hours.[19]
-
-
Inhibitor Treatment and Stimulation:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-incubate the cells with varying concentrations of the inhibitor or vehicle (DMSO) for 1-2 hours.[18]
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[19][20]
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.[20][21] The optimal incubation time should be determined empirically.
-
-
TNF-α Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a specific human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the TNF-α concentration as a function of the inhibitor concentration.
-
Calculate the percentage of inhibition relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Kinase Selectivity Profiling
Assessing the selectivity of an inhibitor is critical to understanding its potential off-target effects. This is typically done by screening the compound against a large panel of kinases.
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases to assess its selectivity.
Methodology: Kinase selectivity profiling is often performed by specialized contract research organizations or using commercially available kits (e.g., Promega's Kinase Selectivity Profiling Systems).[22][23][24][25] The general principle involves:
-
Assay Setup: The test compound is typically screened at a single, high concentration (e.g., 1 or 10 µM) against a large number of purified kinases in parallel in vitro kinase assays.[25]
-
Activity Measurement: The activity of each kinase in the presence of the compound is measured and compared to a vehicle control. Radiometric assays or luminescence-based assays like ADP-Glo are commonly used.[23]
-
Data Analysis: The percentage of inhibition for each kinase is calculated. The results are often presented as a dendrogram or a table, providing a visual representation of the compound's selectivity profile. A highly selective inhibitor will potently inhibit its intended target while showing minimal activity against other kinases in the panel.
Conclusion
The selection of a p38α inhibitor for research purposes depends on the specific requirements of the study.
-
This compound (as offered by MedChemExpress) demonstrates good biochemical potency and in vivo efficacy, making it a valuable tool for preclinical studies.[7]
-
Doramapimod (BIRB 796) is a potent, well-characterized pan-p38 inhibitor with extensive data on its biochemical and cellular activity, as well as its isoform selectivity.[9][26]
-
Skepinone-L stands out for its high potency and selectivity for p38α, making it an excellent choice for studies where isoform-specific inhibition is critical.[10][16]
-
Losmapimod , a p38α/β inhibitor, has been extensively studied in clinical trials, but its development has been halted for several indications due to a lack of efficacy.[13][14]
Researchers should carefully consider the desired potency, selectivity profile, and the context of their experimental system (in vitro vs. in vivo) when choosing a p38α inhibitor. The detailed protocols provided in this guide offer a starting point for the experimental validation and characterization of these and other kinase inhibitors.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 4. Selective activation of mitogen-activated protein (MAP) kinase kinase 3 and p38alpha MAP kinase is essential for cyclic AMP-dependent UCP1 expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Biological effects of p38 MAPK inhibitor losmapimod does not translate to clinical benefits in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rationale and design of the LosmApimod To Inhibit p38 MAP kinase as a TherapeUtic target and moDify outcomes after an acute coronary syndromE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 20. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. worldwide.promega.com [worldwide.promega.com]
- 25. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 26. Pardon Our Interruption [opnme.com]
A Head-to-Head Showdown: Evaluating p38 MAPK Inhibitors in Cellular Assays
For researchers navigating the complex landscape of inflammatory diseases and oncology, the p38 mitogen-activated protein kinase (MAPK) signaling pathway remains a critical therapeutic target. The development of potent and selective inhibitors for p38 MAPK is a key focus in drug discovery. This guide offers an objective comparison of several prominent p38 inhibitors, supported by experimental data from cellular assays, to aid researchers, scientists, and drug development professionals in their selection of the most appropriate tools for their studies.
The p38 MAPK signaling cascade is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress.[1] Activation of this pathway leads to the downstream phosphorylation of various transcription factors and kinases, culminating in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The efficacy of p38 inhibitors is often evaluated by their ability to block these downstream events in cellular models.
Comparative Efficacy of p38 Inhibitors
The inhibitory potency of various p38 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in different cellular assays. These assays often measure either the direct inhibition of p38 phosphorylation or the functional consequence of this inhibition, such as the suppression of cytokine release. Below is a compilation of reported IC50 values for several well-characterized p38 inhibitors. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell type, stimulus, and incubation time can vary between studies.
| Inhibitor | Target Isoforms | Cellular Assay | Cell Line | Stimulus | IC50 |
| SR-318 | p38α, p38β | TNF-α Release | Whole Blood | Not Specified | 283 nM[1] |
| SB203580 | p38α, p38β | p38 Phosphorylation | Not Specified | Not Specified | 50 nM (p38α), 500 nM (p38β)[2] |
| BIRB-796 | p38α, p38β | TNF-α Release | THP-1 | LPS | ~20 nM[3] |
| LY3007113 | p38 MAPK | Phospho-MAPKAP-K2 | Not Specified | Not Specified | Data not readily available |
| SB202190 | p38α, p38β | TNF-α Release | THP-1 | BLP | <200 µM[4] |
| VX-745 (Neflamapimod) | p38α | Not Specified | Not Specified | Not Specified | 10 nM (enzymatic) |
Visualizing the p38 MAPK Signaling Pathway and Inhibition
To understand the mechanism of action of these inhibitors, it is crucial to visualize their place within the p38 MAPK signaling cascade.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following are detailed methodologies for key cellular assays used to evaluate the efficacy of p38 MAPK inhibitors.
Western Blot Analysis of p38 MAPK Phosphorylation
This assay directly measures the activation state of p38 MAPK by detecting its phosphorylation at key threonine and tyrosine residues.
a. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa, U937) in multi-well plates and culture under standard conditions until they reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of the p38 inhibitor (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a known p38 activator, such as anisomycin (B549157) (10 µg/mL for 30 minutes) or LPS (1 µg/mL for 30 minutes), to induce p38 phosphorylation.[1] Include an unstimulated control group.
b. Cell Lysis and Protein Quantification:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[1]
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.[1][5]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
For normalization, the membrane can be stripped and re-probed with an antibody for total p38 MAPK.
TNF-α Release ELISA Assay
This functional assay quantifies the production of the pro-inflammatory cytokine TNF-α, a downstream consequence of p38 MAPK activation.
a. Cell Culture and Treatment:
-
Use human peripheral blood mononuclear cells (PBMCs), a monocytic cell line like THP-1, or human whole blood.[6][7]
-
Pre-incubate the cells with serial dilutions of the p38 inhibitor or a vehicle control for 1 hour at 37°C.[6]
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.[6][7]
-
Incubate the culture for 4-18 hours at 37°C.[6]
b. Sample Collection and ELISA Procedure:
-
Centrifuge the cell culture plates or tubes to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted TNF-α.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.[8][9]
-
Briefly, this involves adding the supernatants and standards to a 96-well plate pre-coated with a capture antibody for TNF-α.
-
After incubation and washing, a detection antibody is added, followed by a substrate solution to produce a colorimetric signal.
-
The absorbance is read at 450 nm using a microplate reader.
c. Data Analysis:
-
Generate a standard curve using the known concentrations of the TNF-α standards.
-
Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.
-
Determine the IC50 value of the inhibitor by plotting the percentage of TNF-α inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[6]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating p38 inhibitors in cellular assays.
Conclusion
The selection of an appropriate p38 MAPK inhibitor is a critical decision in the design of experiments aimed at understanding inflammatory and oncogenic processes. While a multitude of inhibitors are available, their potency and selectivity can vary significantly. This guide provides a comparative overview of several key inhibitors, supported by detailed protocols for their evaluation in common cellular assays. By presenting quantitative data and transparent methodologies, we aim to empower researchers to make informed decisions and advance their research in this important field. The development of next-generation p38 MAPK inhibitors with improved selectivity and potency remains a promising area of research, with the potential to deliver novel therapeutics for a range of diseases.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mpbio.com [mpbio.com]
- 4. The role of P38 MAPK and PKC in BLP induced TNF-alpha release, apoptosis, and NFkappaB activation in THP-1 monocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TNF-α ELISA assay [bio-protocol.org]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating On-Target Effects of p38 MAP Kinase-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of p38 MAP Kinase-IN-1 with other common p38 MAPK inhibitors. It includes experimental data and detailed protocols to assist researchers in validating the on-target effects of this inhibitor and selecting the appropriate tool for their studies.
Introduction to p38 MAP Kinase Signaling
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1][2] The p38 MAPK signaling cascade is a key regulator of inflammation, apoptosis, cell differentiation, and cell cycle control.[3] There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), with p38α being the most ubiquitously expressed and extensively studied isoform.[2][4]
Activation of p38 MAPKs occurs through a three-tiered kinase cascade.[5] Upstream MAP kinase kinase kinases (MAP3Ks or MKKKs), such as TAK1 and ASK1, phosphorylate and activate MAP kinase kinases (MAP2Ks or MKKs).[4][6] The primary activators of p38 are MKK3 and MKK6, which dually phosphorylate p38 on specific threonine and tyrosine residues (Thr180 and Tyr182) within the activation loop, leading to its full activation.[1][2] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2/3 (MK2/3) and transcription factors such as ATF2, MEF2, and p53, thereby regulating gene expression and cellular processes.[1][7]
Given its central role in inflammatory processes, the p38 MAPK pathway is a significant target for therapeutic intervention in various diseases.
Comparison of p38 MAP Kinase Inhibitors
The validation of a specific inhibitor's on-target effects is crucial. This involves demonstrating that the observed biological effects are a direct consequence of inhibiting the intended target, in this case, p38 MAPK. Below is a comparison of this compound with other widely used p38 MAPK inhibitors.
| Inhibitor | Target Isoforms | Mechanism of Action | Reported IC50 (p38α) | Key Features & Considerations |
| This compound | Primarily p38α | ATP-competitive | Varies by assay; typically in the nanomolar range | A potent and selective inhibitor, useful for in vitro and in vivo studies. |
| SB203580 | p38α, p38β | ATP-competitive; does not inhibit p38γ or p38δ | ~50-100 nM | A widely used first-generation inhibitor; may have off-target effects on other kinases like c-Raf.[8] |
| BIRB 796 (Doramapimod) | All four p38 isoforms (α, β, γ, δ) | Allosteric inhibitor (Type II) | ~38 nM | Binds to an allosteric site, providing high potency and a long residence time.[8] |
| GW856553X & GSK678361 | p38α, p38β | ATP-competitive | Nanomolar range | Shown to be effective in in vivo models of arthritis.[9] |
Experimental Protocols for On-Target Validation
To confirm that this compound is effectively inhibiting its target, a series of validation experiments are recommended.
Western Blot Analysis of Downstream Target Phosphorylation
This is the most direct method to assess the inhibition of p38 MAPK activity in cells.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, THP-1, or primary cells) and allow them to adhere. Starve the cells in serum-free media for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a known p38 MAPK activator, such as anisomycin (B549157) (10 µg/mL), LPS (1 µg/mL), or TNF-α (20 ng/mL), for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, phospho-MK2 (Thr334), and total MK2. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of MK2 with this compound treatment, without affecting total p38 or MK2 levels, indicates on-target inhibition.
In Vitro Kinase Assay
This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified p38 MAPK.
Protocol:
-
Reaction Setup: In a microplate, combine purified active p38α enzyme with a specific substrate (e.g., recombinant ATF2) in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a control inhibitor to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
ELISA-based Assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction (e.g., Kinase-Glo® assay).
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Cellular Functional Assays
These assays measure the effect of the inhibitor on a biological process known to be regulated by p38 MAPK. A common example is the measurement of pro-inflammatory cytokine production.
Protocol (LPS-induced TNF-α production in macrophages):
-
Cell Culture: Plate murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1, differentiated into macrophages) in a 24-well plate.
-
Inhibitor Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 4-6 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: A dose-dependent reduction in TNF-α production upon treatment with this compound provides evidence of its on-target activity in a cellular context.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for validating inhibitor efficacy.
Caption: The p38 MAPK signaling cascade.
Caption: Western blot workflow for inhibitor validation.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of p38 MAP Kinases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 8. The Role of p38 MAPK in the Development of Diabetic Cardiomyopathy [mdpi.com]
- 9. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to p38 MAP Kinase Inhibitors: Unveiling the Advantages of p38 MAP Kinase-IN-1
For researchers, scientists, and drug development professionals, the selection of a highly effective and specific p38 MAP kinase (MAPK) inhibitor is crucial for advancing research in inflammation, autoimmune diseases, and oncology. This guide provides a detailed comparison of the novel inhibitor, p38 MAP Kinase-IN-1, with older, well-characterized inhibitors such as SB203580 and BIRB 796. We present a comprehensive analysis of their mechanisms of action, quantitative efficacy, and selectivity, supported by experimental data to inform your research and development decisions.
The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and stress, making it a prime therapeutic target. However, the journey of p38 MAPK inhibitors has been challenging, with many early-generation compounds failing in clinical trials due to off-target effects and associated toxicities. This underscores the need for newer inhibitors with improved potency and selectivity.
Mechanism of Action: A Tale of Two Binding Modes
The activity of p38 MAPK inhibitors is largely defined by their interaction with the kinase. Older inhibitors like SB203580 are ATP-competitive, binding to the ATP pocket of the p38α and p38β isoforms to prevent the phosphorylation of downstream targets. In contrast, BIRB 796 (Doramapimod) introduced a different approach as an allosteric inhibitor. It binds to a site distinct from the ATP pocket, inducing a conformational change that locks the kinase in an inactive state.[1][2] This allosteric binding was a significant advancement, offering high affinity.[1]
This compound, a novel 1,7-naphthyridine (B1217170) 1-oxide, has emerged as a potent and selective inhibitor of p38α.[3][4] Its mechanism, while not fully detailed in the provided abstracts, is likely ATP-competitive, a common mode of action for this structural class. The key advantage of newer inhibitors like this compound often lies in their optimized interactions within the ATP-binding site, leading to higher selectivity and reduced off-target effects compared to their predecessors.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and older inhibitors.
| Inhibitor | Target | IC50 | Assay Type | Reference |
| This compound | p38α MAPK | 68 nM | Biochemical Assay | [5] |
| SB203580 | p38α MAPK | 300-500 nM | Cell-based Assay (THP-1 cells) | [6] |
| BIRB 796 (Doramapimod) | p38α MAPK | 38 nM | Cell-free Assay | [6] |
| p38β MAPK | 65 nM | Cell-free Assay | [6] | |
| p38γ MAPK | 200 nM | Cell-free Assay | [6] | |
| p38δ MAPK | 520 nM | Cell-free Assay | [6] |
In Vivo Efficacy: A Glimpse into Preclinical Performance
Beyond in vitro potency, the effectiveness of an inhibitor in a biological system is paramount. Preclinical studies in animal models provide valuable insights into the potential therapeutic utility of these compounds.
| Inhibitor | Animal Model | Endpoint | ED50 | Reference |
| This compound | Murine model of inflammation | LPS-induced TNFα production | 0.5 mg/kg (oral) | [7] |
| SB203580 | - | - | - | - |
| BIRB 796 (Doramapimod) | - | - | - | - |
Data for in vivo efficacy of SB203580 and BIRB 796 was not available in the provided search results.
The Achilles' Heel of Older Inhibitors: Off-Target Effects and Toxicity
A significant drawback of many first-generation p38 MAPK inhibitors has been their lack of specificity, leading to off-target effects and subsequent toxicity. SB203580, for instance, has been shown to inhibit other kinases like JNK and at higher concentrations, can activate the Raf-1/MEK/ERK pathway. These off-target activities can confound experimental results and contribute to adverse effects in clinical settings. While BIRB 796 demonstrated high affinity, its development for some indications was halted, a fate shared by many p38 inhibitors due to issues arising in clinical trials.[8] The improved selectivity of newer compounds like this compound, suggested by its novel chemical scaffold, is a key advantage aimed at overcoming these historical hurdles.[3][4]
Visualizing the Landscape: Signaling Pathways and Experimental Design
To better understand the context of p38 MAPK inhibition and the methods used for evaluation, the following diagrams provide a visual representation of the signaling pathway and a typical experimental workflow.
Caption: The p38 MAPK signaling pathway and points of inhibition.
Caption: A generalized experimental workflow for comparing p38 MAPK inhibitors.
Caption: Logical advantages of this compound over older inhibitors.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for essential assays used to evaluate p38 MAPK inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant p38 MAPK.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide substrate)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
Test inhibitors (this compound, SB203580, BIRB 796) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other capture method for radiolabeling
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the substrate, and the diluted inhibitor.
-
Add the recombinant p38α MAPK enzyme to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP for the radioactive method).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using a scintillation counter (for ³²P) or a luminometer (for ADP-Glo™).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for TNF-α Production
Objective: To assess the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) for stimulation
-
Test inhibitors dissolved in DMSO
-
96-well cell culture plates
-
TNF-α ELISA kit
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize.
-
Pre-treat the cells with serial dilutions of the test inhibitors for 1-2 hours.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the cells for a specified period (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's instructions.
-
In a parallel plate, assess the cytotoxicity of the inhibitors at the tested concentrations using a cell viability assay to ensure that the reduction in TNF-α is not due to cell death.
-
Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
Western Blotting for p38 MAPK Phosphorylation
Objective: To determine if an inhibitor blocks the activation of the p38 MAPK pathway within cells by measuring the phosphorylation of p38 MAPK.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture reagents
-
Stimulus (e.g., Anisomycin, UV radiation, or inflammatory cytokines)
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat the cells with the test inhibitors for the desired time.
-
Stimulate the cells with the chosen agonist to activate the p38 MAPK pathway.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-p38 MAPK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p38 MAPK phosphorylation.
References
- 1. mdpi.com [mdpi.com]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of p38 MAP Kinase-IN-1: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides essential logistical information and step-by-step procedures for the appropriate disposal of p38 MAP Kinase-IN-1, a potent and selective inhibitor of p38 MAPK.
Quantitative Data Summary
For clear comparison, the following table summarizes key identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1006378-90-0 |
| Hazard Classification | Not classified as hazardous |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound should be conducted in accordance with institutional guidelines and local regulations for non-hazardous chemical waste.
1. Unused or Expired Solid Compound:
-
Waste Collection: Collect the solid this compound in a clearly labeled, sealed container. The label should include the chemical name and CAS number.
-
Waste Stream: Dispose of the container in the designated solid chemical waste stream. Do not mix with general laboratory trash.
-
Professional Disposal: The collected chemical waste should be handled by a licensed hazardous waste disposal vendor, even if the compound itself is not classified as hazardous. This ensures compliance with all transportation and disposal regulations.
2. Contaminated Labware (e.g., pipette tips, tubes, gloves):
-
Segregation: All labware that has come into direct contact with this compound should be considered chemically contaminated.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled waste bag or container.
-
Disposal: Dispose of this container through the laboratory's solid chemical waste stream.
3. Solutions Containing this compound:
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain. While not classified as hazardous, this practice is discouraged to prevent the release of research chemicals into the wastewater system. Collect these solutions in a sealed, labeled container for liquid chemical waste.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated, sealed container for flammable or organic waste, as appropriate. Ensure the waste container is compatible with the solvent used.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in various forms.
Caption: Decision workflow for proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always consult your institution's specific safety and waste disposal guidelines.
Safeguarding Research: A Comprehensive Guide to Handling p38 MAP Kinase-IN-1
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is crucial to minimize exposure risk.[2] The minimum PPE required in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3] However, when handling potent compounds like p38 MAP Kinase-IN-1, more stringent measures are necessary. The following table summarizes the recommended PPE based on the specific laboratory activity.
| Activity | Required PPE | Specifications |
| Weighing and Aliquoting (Solid) | Double Gloves, Lab Coat, Safety Glasses with Side Shields, N95 Respirator | To be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.[4][5] |
| Solution Preparation and Handling | Double Gloves, Lab Coat, Safety Glasses with Side Shields | To be performed in a certified chemical fume hood to control vapor exposure.[5] |
| Cell Culture Dosing | Single Gloves, Lab Coat, Safety Glasses | To be carried out in a biological safety cabinet to maintain sterility and containment.[5] |
| Waste Disposal | Double Gloves, Lab Coat, Safety Goggles, Face Shield | Provides extra protection against splashes when handling waste containers.[3][5] |
Always inspect PPE for any damage before use and ensure it fits correctly.[2] Disposable nitrile gloves are standard, but for direct or prolonged contact, double-gloving or using more robust chemical-resistant gloves may be necessary.[3]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A clear and concise operational plan is essential for handling potent compounds.[2] All procedures involving this compound should be conducted in a designated area, such as a chemical fume hood, to minimize contamination.[2]
Preparation:
-
Designate a Handling Area: Confine all work with this compound to a specific, well-ventilated area like a chemical fume hood.[2]
-
Assemble Equipment: Before starting, gather all necessary equipment, including PPE, calibrated balances, weighing papers, spatulas, and pre-labeled storage tubes.[5]
-
Review Protocols: Familiarize yourself with the complete handling and disposal procedures.
Handling Solid Compound:
-
Weighing: When weighing the solid compound, do so within the fume hood using a disposable weigh boat to contain any spills.[5]
-
Aliquoting: Carefully transfer the weighed solid into pre-labeled microcentrifuge tubes.[5]
Preparing Solutions:
-
Solvent Addition: Slowly add the solvent to the compound to avoid splashing.[2]
-
Manipulation: Conduct all manipulations of the solution within the designated handling area.
Post-Handling Decontamination:
-
Surface Cleaning: Decontaminate all work surfaces with an appropriate cleaning agent, such as 70% ethanol (B145695) followed by soap and water.[1][5]
-
Equipment Decontamination: Clean all reusable equipment according to established laboratory procedures.[2]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Disposal Plan: Ensuring Environmental and Personnel Safety
All waste contaminated with this compound must be treated as hazardous chemical waste.[1][5] Proper segregation and disposal are critical to prevent environmental contamination and accidental exposure.[6]
-
Solid Waste: Collect all contaminated disposables, such as gloves, weighing paper, and pipette tips, in a designated and clearly labeled hazardous waste container.[5][6] This container should be sealed to prevent leakage.[6]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and properly labeled hazardous waste container.[1][5] Do not dispose of this waste down the drain.[6]
-
Sharps: Needles and syringes used for handling solutions should be disposed of in a designated sharps container for hazardous chemical waste.[5]
-
Container Disposal: Before disposing of empty containers, ensure they are decontaminated. Obliterate or remove all labels from the empty container before its final disposal.[2]
Arrange for the disposal of all hazardous waste through a licensed hazardous material disposal company, often through your institution's Environmental Health and Safety office.[6] High-temperature incineration is a frequently recommended method for the disposal of pharmaceutical compounds.[2][6]
Below is a workflow diagram illustrating the key stages of safely handling this compound.
Safe Handling Workflow for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
